molecular formula C11H22N2 B080578 4-(2-Pyrrolidinoethyl)piperidine CAS No. 14759-08-1

4-(2-Pyrrolidinoethyl)piperidine

Cat. No.: B080578
CAS No.: 14759-08-1
M. Wt: 182.31 g/mol
InChI Key: LLCRHLSCWWMNEC-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidinoethyl)piperidine is a valuable chemical scaffold and intermediate in medicinal chemistry and neuroscience research. This compound features a piperidine core, a privileged structure in pharmacology, strategically functionalized with a pyrrolidinoethyl side chain. This molecular architecture is of significant interest for the design and synthesis of novel ligands targeting central nervous system (CNS) receptors, particularly various subtypes of monoamine G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)piperidine
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InChI

InChI=1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LLCRHLSCWWMNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90304569
Record name 4-[2-(pyrrolidin-1-yl)ethyl]piperidine
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Molecular Weight

182.31 g/mol
Source PubChem
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CAS No.

14759-08-1
Record name 4-[2-(1-Pyrrolidinyl)ethyl]piperidine
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Record name 4-[2-(pyrrolidin-1-yl)ethyl]piperidine
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Record name Piperidine, 4-[2-(1-pyrrolidinyl)ethyl]
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Pyrrolidinoethyl)piperidine (CAS: 14759-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic amine with potential applications in pharmaceutical research and development. The piperidine and pyrrolidine moieties are significant scaffolds in the design of biologically active compounds.[1][2][3][4][5]

Core Physicochemical Properties

This compound is a diamine compound featuring both a piperidine and a pyrrolidine ring linked by an ethyl chain. Its core physicochemical properties are summarized below.

PropertyValueReference
CAS Number 14759-08-1[6][7]
Molecular Formula C₁₁H₂₂N₂[6][7][8]
Molecular Weight 182.31 g/mol [7][8]
Boiling Point 252.8 °C at 760 mmHg[6]
Density 0.93 g/cm³[6]
Flash Point 90.3 °C[6]
Physical Form Solid / Powder
InChI Key LLCRHLSCWWMNEC-UHFFFAOYSA-N
SMILES C1CCN(C1)CCC2CCNCC2

Synthesis and Experimental Protocols

The synthesis of 4-(2-aminoethyl)piperidine scaffolds can be achieved through various organic chemistry routes.[2][9][10][11][12][13] A common and effective method for synthesizing the target compound involves the reductive amination of a piperidine-derived aldehyde with pyrrolidine.

Experimental Protocol: Reductive Amination

This protocol describes a plausible method for the synthesis of this compound from 2-(piperidin-4-yl)acetaldehyde and pyrrolidine.

Materials:

  • 2-(Piperidin-4-yl)acetaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-(piperidin-4-yl)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add pyrrolidine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product using column chromatography on silica gel to obtain the final product, this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product A 2-(Piperidin-4-yl)acetaldehyde C Dissolve in DCM A->C B Pyrrolidine B->C D Stir at RT (Iminium Ion Formation) C->D E Add NaBH(OAc)₃ (Reduction) D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J This compound I->J

Caption: Synthetic workflow for this compound via reductive amination.

Spectroscopic Data Analysis

While specific, verified spectroscopic data for CAS 14759-08-1 is not widely published, a detailed NMR study has been conducted on the closely related precursor, 4-(1-pyrrolidinyl)piperidine (4-pypp).[14] The data from this study provides a valuable reference for characterizing the core ring structures.

Reference NMR Data for 4-(1-pyrrolidinyl)piperidine

The following table summarizes experimental ¹H and ¹³C NMR chemical shifts for the two most stable conformers of 4-(1-pyrrolidinyl)piperidine.[14]

Atom Position (Piperidine Ring)¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C2, C6 (axial)48.72.01
C2, C6 (equatorial)48.72.94
C3, C5 (axial)28.51.34
C3, C5 (equatorial)28.51.89
C461.22.22
Atom Position (Pyrrolidine Ring)¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C7, C1050.82.58
C8, C926.01.71

Note: Data is for a related compound and should be used for reference purposes only.[14]

Potential Biological and Pharmacological Activity

The piperidine and pyrrolidine scaffolds are prevalent in a vast number of pharmaceuticals and natural alkaloids, exhibiting a wide spectrum of biological activities.[2][3][4] Derivatives have shown potential as:

  • Analgesics: Certain 4,4-disubstituted piperidines exhibit potent analgesic properties, with some showing affinity for opioid receptors comparable to morphine.[15][16]

  • Antiproliferative Agents: A series of 4-(2-aminoethyl)piperidine derivatives have been developed as σ1 receptor ligands, demonstrating antiproliferative effects on human cancer cell lines.[9]

  • CNS Agents: The piperidine structure is a key component in drugs targeting the central nervous system, including antipsychotics and treatments for Alzheimer's disease.[5] Piperine, a related alkaloid, has shown anticonvulsant effects.[17]

  • Antimicrobial and Anti-inflammatory Agents: Various derivatives have been synthesized and tested, showing promising anti-inflammatory, antibacterial, and antifungal potential.[1][18]

Given its structure, this compound is a candidate for investigation across these and other therapeutic areas.

Potential Mechanism of Action

The precise mechanism of action for this compound is not yet defined. However, based on structurally similar compounds, it may interact with various biological targets. For instance, as a ligand for the σ1 receptor—an intracellular chaperone protein located at the endoplasmic reticulum—it could modulate calcium signaling and downstream pathways related to cell survival and stress response.

G cluster_membrane Endoplasmic Reticulum Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Regulates Ca²⁺ Release Ligand This compound (Hypothetical Ligand) Ligand->Sigma1 Binds & Modulates Ca_ER Ca²⁺ (ER Lumen) Ca_ER->IP3R Downstream Modulation of Downstream Pathways (e.g., Cell Survival, Apoptosis) Ca_Cyto->Downstream Activates

Caption: Hypothetical signaling pathway modulation via the σ1 receptor.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. Storage: Store in a cool, dry, well-ventilated area. It is classified as a combustible solid.

This information is for guidance only. Users should consult the full Safety Data Sheet (SDS) from the supplier before handling.

Conclusion

This compound (CAS 14759-08-1) is a chemical compound built upon two of the most important scaffolds in medicinal chemistry. Its structural features suggest a high potential for biological activity. This guide provides a foundational summary of its known properties and plausible synthetic routes, positioning it as a molecule of interest for further investigation in drug discovery and development programs.

References

Technical Guide: Physicochemical Properties and Synthetic Considerations for 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core molecular properties of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document outlines its fundamental physicochemical data and presents a representative synthetic workflow and a generalized experimental protocol relevant to this class of compounds.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

ParameterValueReference(s)
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol
CAS Number 14759-08-1
Appearance Solid

Synthetic Workflow

The synthesis of piperidine derivatives, such as this compound, often involves a multi-step process commencing from commercially available starting materials. The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of such a compound, which could be adapted for the specific synthesis of this compound.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis start Starting Materials (e.g., 4-substituted piperidine, pyrrolidine derivative) reaction Chemical Reaction (e.g., Alkylation, Reductive Amination) start->reaction Reagents & Solvent workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Isolated Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analytical Techniques ms Mass Spectrometry (e.g., ESI-MS) product->ms Analytical Techniques purity Purity Assessment (e.g., HPLC, Elemental Analysis) product->purity Analytical Techniques

A generalized workflow for the synthesis and characterization of this compound.

Representative Experimental Protocol: Synthesis of a Piperidine-Based Sigma Receptor Ligand

Objective: To synthesize a N-substituted piperidine derivative via acylation and subsequent reduction.

Materials:

  • Appropriate diamine precursor (e.g., a substituted piperidine)

  • Acylating agent (e.g., an acid chloride or anhydride)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or borane (BH₃))

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Reagents for work-up (e.g., water, sodium sulfate, hydrochloric acid, sodium bicarbonate)

Procedure:

  • Acylation:

    • Dissolve the diamine precursor in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the acylating agent dropwise to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Reduction:

    • In a separate flask, prepare a suspension of the reducing agent (e.g., LiAlH₄) in an anhydrous solvent like THF under an inert atmosphere.

    • Add a solution of the crude amide intermediate in the same solvent dropwise to the reducing agent suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature or gentle reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by TLC.

    • Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with an organic solvent.

    • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

    • Characterize the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to confirm its identity and purity.

Biological Context and Signaling Pathways

Piperidine and pyrrolidine moieties are common scaffolds in compounds targeting the central nervous system.[2] Specifically, derivatives of these heterocycles have been explored as ligands for sigma receptors (σ₁ and σ₂).[2][3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.

The interaction of a ligand like this compound with the sigma-1 receptor could initiate a cascade of downstream effects. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a sigma-1 receptor ligand.

G ligand This compound (Hypothetical Ligand) sigma1 Sigma-1 Receptor ligand->sigma1 Binding ip3r IP₃ Receptor sigma1->ip3r Modulation ca_release Ca²⁺ Release from ER ip3r->ca_release Activation downstream Downstream Cellular Effects (e.g., Modulation of Neuronal Excitability, Cell Survival Pathways) ca_release->downstream

A hypothetical signaling pathway involving a sigma-1 receptor ligand.

This guide provides foundational information for researchers working with this compound. Further experimental validation is necessary to elucidate the specific synthetic routes and biological activities of this particular compound.

References

Biological Activity of 4-(2-Pyrrolidinoethyl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 4-(2-pyrrolidinoethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Derivatives based on this framework have demonstrated significant affinity and selectivity for several key pharmacological targets, most notably the sigma (σ) receptors. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their interactions with sigma receptors, histamine H3 receptors, and their potential as analgesic and antiproliferative agents. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative structure-activity relationship (SAR) data. Visualizations of experimental workflows and conceptual signaling pathways are included to facilitate understanding for researchers, scientists, and drug development professionals.

Primary Biological Targets and Activity

The versatility of the this compound scaffold allows for molecular modifications that yield compounds with diverse pharmacological profiles. The primary biological targets identified for this class of derivatives include sigma receptors, histamine receptors, and opioid receptors, leading to a range of activities from central nervous system (CNS) modulation to cytotoxicity.

Sigma (σ) Receptor Modulation

A predominant area of research for this compound derivatives has been their activity as ligands for sigma receptors, particularly the σ1 and σ2 subtypes.[1] These receptors are implicated in a variety of CNS disorders and cancer.[2] Many derivatives show high-affinity binding to the σ1 receptor, with some exhibiting nanomolar potency.[3] The nature of the substituent on the piperidine nitrogen has been shown to be a critical determinant of σ1 receptor affinity and selectivity.[4] For instance, a methyl substituent on the piperidine nitrogen can result in high affinity, whereas larger groups like ethyl or bulky tosyl groups can significantly decrease it.[4] Functional assays have revealed that compounds based on this scaffold can act as either agonists or antagonists at the σ1 receptor.[3][5]

Histamine H₃ Receptor Antagonism

Several this compound derivatives have been identified as potent histamine H₃ receptor (H₃R) antagonists, often in dual-target ligands that also show high affinity for σ₁ receptors.[6] The H₃R is a key target in the CNS for treating various neurological and psychiatric disorders.[6] The unsubstituted piperidine ring in the core structure appears to be influential for high affinity at the human H₃R.[6]

Other Biological Activities
  • Analgesic Activity: Certain derivatives have shown significant analgesic effects in preclinical models.[7][8] This activity is often evaluated using methods like the tail immersion test, with some compounds showing efficacy comparable to standard analgesics like pethidine.[8][9] The mechanism is thought to be related to their interaction with opioid receptors or modulation of pain signaling pathways.[7]

  • Antiproliferative and Cytotoxic Activity: A number of this compound derivatives exhibit cytotoxic effects against various cancer cell lines.[1] For example, certain 1-methylpiperidine derivatives have demonstrated stronger antiproliferative effects on human prostate cancer cells (DU145) than reference σ₁ ligands like NE-100 and S1RA.[1]

  • Antiplatelet Aggregation: Some derivatives have been investigated for their ability to inhibit platelet aggregation, showing potential in cardiovascular research.[7]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activity of various this compound derivatives, focusing on receptor binding affinity and functional inhibitory concentrations.

Table 1: Sigma (σ) and Histamine H₃ Receptor Binding Affinities (Kᵢ, nM)

Compound ID N-Substituent / Core Variation σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) hH₃ Receptor Kᵢ (nM) σ₂/σ₁ Selectivity Ratio Reference
1 Benzylpiperidine 3.2 - - - [3]
3 Benzylpiperidine 8.9 - - - [3]
4a H 165 >1000 - >6 [1][4]
13a Tosyl 108 >1000 - >9 [4]
18a Methyl 7.9 >1000 - >126 [4]
18b Ethyl 89.4 >1000 - >11 [4]
3 (Biphenyl) - 1.8 24 31 13.2 [6]
7 (Aniline) - 4.8 116 5.2 24.2 [6]
12 (4-pyridyl) - 4.5 10 7.7 2.2 [6]
Haloperidol (Reference) 2.6 - - - [3]

| NE-100 | (Reference) | 1.0 | 1700 | - | 1700 |[1] |

Data represents a selection from cited literature and is intended for comparative purposes.

Table 2: Antiproliferative and Antiplatelet Activity (IC₅₀)

Compound ID Activity Type Cell Line / Assay IC₅₀ Reference
20a Antiproliferative DU145 (Prostate Cancer) 13.9 µM [1]
21a Antiproliferative DU145 (Prostate Cancer) 11.5 µM [1]
22a Antiproliferative DU145 (Prostate Cancer) 13.6 µM [1]
Haloperidol Antiproliferative A427 (Lung Cancer) 16.2 µM [1]
PD3 Antiplatelet Aggregation PAF-induced 80 mM [7]
PD5 Antiplatelet Aggregation PAF-induced 0.06 mM [7]

| Aspirin | Antiplatelet Aggregation | (Reference) | 150 µM |[7] |

IC₅₀ values are highly dependent on experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the σ₁ receptor.

  • Materials:

    • Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing human σ₁ receptors.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific Binding Agent: Haloperidol (10 µM) or another suitable high-affinity ligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: Serial dilutions of the this compound derivatives.

    • 96-well filter plates (e.g., GF/B or GF/C).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ, typically 1-5 nM), and either assay buffer (for total binding), the test compound, or the non-specific binding agent.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

In Vivo Analgesic Activity Assay (Tail Immersion Method)

This protocol assesses the analgesic potential of test compounds in rodents.[8]

  • Materials:

    • Test Animals: Mice or rats.

    • Test Compounds: Administered at various doses (e.g., 50 mg/kg body weight).[8]

    • Reference Drug: Pethidine or morphine.

    • Water Bath: Maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Timer/Stopwatch.

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Record the baseline tail-flick latency by immersing the distal part of the animal's tail in the hot water bath and measuring the time taken to withdraw the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Administer the test compound or reference drug via a suitable route (e.g., intraperitoneal or oral).

    • At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes) after administration, measure the tail-flick latency again.

    • A significant increase in the time taken to withdraw the tail compared to the baseline indicates an analgesic effect.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (% MPE) for each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the % MPE of the test compounds with the vehicle control and the reference drug using appropriate statistical tests (e.g., ANOVA).

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound derivatives.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Hit-to-Lead & In Vivo Testing start Design of This compound Derivatives synth Chemical Synthesis & Purification start->synth library Compound Library synth->library binding Primary Screening: Receptor Binding Assays (e.g., Sigma, Histamine) library->binding functional Functional Assays: Agonist/Antagonist Activity binding->functional cytotoxicity Secondary Screening: Cytotoxicity Assays (e.g., MTT on Cancer Lines) functional->cytotoxicity sar SAR Analysis & Lead Optimization cytotoxicity->sar invivo In Vivo Models (e.g., Analgesia, PK/PD) sar->invivo lead Lead Candidate invivo->lead

Caption: Experimental workflow for screening and development of novel piperidine derivatives.

G cluster_0 Endoplasmic Reticulum (ER) s1r σ₁ Receptor (Chaperone Protein) bip BiP (Binding Immunoglobulin Protein) s1r->bip Inactive State ip3r IP₃ Receptor s1r->ip3r Translocation & Interaction downstream Modulation of Ca²⁺ Signaling & Cell Survival Pathways ip3r->downstream Modulation ligand σ₁ Ligand (e.g., Piperidine Derivative) ligand->s1r Binding G cluster_piperidine cluster_activity scaffold This compound Core Piperidine Ring Pyrrolidinoethyl Side Chain methyl Methyl h Hydrogen (H) large Large/Bulky Groups (e.g., Ethyl, Tosyl) high High Affinity methyl->high Leads to low Low Affinity h->low Leads to very_low Very Low Affinity large->very_low Leads to

References

Unraveling the Neurological Mechanism of Action of 4-(2-Pyrrolidinoethyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct pharmacological data on 4-(2-Pyrrolidinoethyl)piperidine is not extensively available in peer-reviewed literature, its structural components, a piperidine ring linked to a pyrrolidine moiety via an ethyl chain, strongly suggest its potential interaction with key neurological targets. This technical guide synthesizes the current understanding of the mechanism of action for structurally related compounds, focusing on the 4-(2-aminoethyl)piperidine scaffold. The primary molecular target identified for this class of compounds is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders. This document provides a comprehensive overview of the inferred mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction: The Piperidine and Pyrrolidine Scaffolds in Neuropharmacology

The piperidine and pyrrolidine rings are privileged structures in medicinal chemistry, forming the core of numerous centrally active agents.[1][2] Their prevalence in pharmaceuticals stems from their ability to confer favorable physicochemical properties, such as basicity and lipophilicity, which are crucial for blood-brain barrier penetration and interaction with specific receptor binding pockets. Derivatives of these scaffolds have been investigated for their therapeutic potential in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[3][4][5][6]

The compound this compound, with the chemical formula C11H22N2 and CAS number 14759-08-1, falls within a class of molecules that have shown significant affinity for sigma receptors.[7][8]

Inferred Mechanism of Action: Targeting the Sigma-1 Receptor

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary mechanism of action of this compound in neurological disorders is inferred to be the modulation of the sigma-1 (σ1) receptor.[7][9] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[3][10] Ligands that bind to the σ1 receptor can act as either agonists or antagonists, leading to a cascade of downstream effects that can be neuroprotective.[10][11]

The Role of the Sigma-1 Receptor in Neurological Disorders

The σ1 receptor is implicated in the pathophysiology of several neurological disorders:

  • Neurodegenerative Diseases (Alzheimer's and Parkinson's): Agonism at the σ1 receptor has been shown to promote neuronal survival, reduce oxidative stress, and modulate neuroinflammation, all of which are key pathological features of these diseases.[9][10]

  • Psychiatric Disorders (Schizophrenia and Depression): The σ1 receptor modulates dopaminergic and serotonergic neurotransmission, and ligands targeting this receptor have shown potential as novel antipsychotic and antidepressant agents.[10][11]

  • Neuropathic Pain: Sigma-1 receptor antagonists have demonstrated efficacy in animal models of neuropathic pain, suggesting a role for this receptor in the central sensitization of pain signals.[8]

Quantitative Data for Structurally Related Compounds

Direct quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes the in vitro binding affinities of structurally related compounds featuring the 4-(2-aminoethyl)piperidine scaffold for sigma-1 (σ1) and sigma-2 (σ2) receptors. This data provides a strong basis for inferring the potential activity of the title compound.

Compound IDStructureσ1 Ki (nM)σ2 Ki (nM)Reference
12a (AD353) N-benzyl-N-methyl-2-(piperidin-4-yl)ethan-1-amine0.54>10,000[12]
12c (AD408) N-benzyl-N-methyl-2-(piperidin-4-yl)ethan-1-amine derivative1.8>10,000[12]
4a 2-phenyl-4-(2-(benzylamino)ethyl)piperidine16510,000[7]
18a 1-methyl-2-phenyl-4-(2-(benzylamino)ethyl)piperidine4.2250[7]
20a N-((1-methyl-2-phenylpiperidin-4-yl)ethyl)cyclohexanemethanamine2.545[7]
21a N-benzyl-N-methyl-2-(1-methyl-2-phenylpiperidin-4-yl)ethan-1-amine2.811[7]
22a 1-(4-((1-methyl-2-phenylpiperidin-4-yl)ethyl)piperazin-1-yl)ethan-1-one2.5150[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of compounds acting on sigma receptors.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is adapted from studies characterizing σ1 receptor ligands.[7][13]

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)

  • Receptor Source: Guinea pig brain membrane homogenates or cells expressing the σ1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound or its analogs at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare guinea pig brain membrane homogenates.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the receptor preparation.

  • Add --INVALID-LINK---pentazocine to a final concentration of ~2-5 nM.

  • For non-specific binding wells, add 10 µM haloperidol.

  • Incubate the mixture for 120 minutes at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol is adapted from studies characterizing σ2 receptor ligands.[7][13]

Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Radioligand: [3H]-1,3-di-o-tolyl-guanidine ([3H]DTG) (specific activity ~30-60 Ci/mmol)

  • Receptor Source: Rat liver membrane homogenates.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Masking Agent for σ1 sites: (+)-Pentazocine (1 µM).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound or its analogs at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare rat liver membrane homogenates.

  • In a 96-well plate, add assay buffer, the masking agent ((+)-pentazocine), the test compound at various concentrations, and the receptor preparation.

  • Add [3H]DTG to a final concentration of ~10 nM.

  • For non-specific binding wells, add 10 µM haloperidol.

  • Incubate the mixture for 120 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the inferred signaling pathways and experimental workflows.

Sigma1_Receptor_Signaling cluster_ligand Ligand Binding cluster_receptor Sigma-1 Receptor Activation cluster_downstream Downstream Cellular Effects Ligand This compound (Inferred Agonist) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to Ca_Signaling Modulation of Ca2+ Signaling Sigma1R->Ca_Signaling Modulates ER_Stress Reduction of ER Stress Sigma1R->ER_Stress Reduces Neuronal_Survival Promotion of Neuronal Survival Ca_Signaling->Neuronal_Survival Leads to ER_Stress->Neuronal_Survival Contributes to

Caption: Inferred signaling pathway of this compound via the Sigma-1 receptor.

Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare Receptor Membranes and Reagents Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity using Scintillation Counter Filtration->Quantification Analysis Calculate Ki values (Cheng-Prusoff Equation) Quantification->Analysis End End Analysis->End

Caption: General workflow for a radioligand binding assay.

Conclusion and Future Directions

The available evidence strongly suggests that the mechanism of action of this compound in neurological disorders is likely mediated through its interaction with the sigma-1 receptor. The 4-(2-aminoethyl)piperidine scaffold, of which it is a member, has been shown to produce potent and selective ligands for this receptor. The inferred agonistic activity at the σ1 receptor could lead to neuroprotective effects through the modulation of intracellular calcium signaling and the reduction of endoplasmic reticulum stress.

However, it is crucial to emphasize that this mechanism is inferred from structurally related compounds. Direct experimental validation of the binding affinity and functional activity of this compound at the σ1 receptor, as well as other potential targets such as muscarinic and dopaminergic receptors, is necessary. Future research should focus on the synthesis and comprehensive pharmacological characterization of this specific compound to confirm its mechanism of action and to fully elucidate its therapeutic potential in neurological disorders. In vivo studies in relevant animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia will be essential to translate these in vitro findings into potential clinical applications.

References

The Versatile Scaffold: A Technical Guide to 4-(2-Pyrrolidinoethyl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the use of privileged scaffolds—molecular frameworks that are known to interact with specific biological targets. Among these, nitrogen-containing heterocycles, particularly those combining piperidine and pyrrolidine rings, have demonstrated significant potential across a wide range of therapeutic areas. This technical guide focuses on the promising building block, 4-(2-Pyrrolidinoethyl)piperidine , exploring its physicochemical properties, synthetic routes, and its role in the development of bioactive molecules. While direct biological data for this specific scaffold is limited in publicly available literature, this guide will leverage data from structurally similar analogs to highlight its potential applications, particularly in the realms of central nervous system disorders and pain management.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of a building block is crucial for its effective incorporation into drug candidates. The this compound scaffold possesses a unique combination of features that make it an attractive starting point for medicinal chemists.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂Sigma-Aldrich
Molecular Weight 182.31 g/mol Sigma-Aldrich
CAS Number 14759-08-1Sigma-Aldrich
Appearance SolidSigma-Aldrich
SMILES C1CCN(C1)CCC2CCNCC2Sigma-Aldrich
InChI 1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2Sigma-Aldrich
InChI Key LLCRHLSCWWMNEC-UHFFFAOYSA-NSigma-Aldrich

The presence of two basic nitrogen atoms, one in the piperidine ring and one in the pyrrolidine ring, allows for the formation of salts, which can improve the aqueous solubility and bioavailability of drug candidates. The flexible ethyl linker connecting the two heterocyclic rings provides conformational freedom, enabling the molecule to adopt various spatial arrangements to interact with biological targets.

Synthetic Strategies

G start 4-Pyridineethanol step1 Protection of Hydroxyl Group start->step1 step2 Reduction of Pyridine Ring step1->step2 step3 Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) step2->step3 step4 Nucleophilic Substitution with Pyrrolidine step3->step4 step5 Deprotection (if necessary) step4->step5 end This compound step5->end

Figure 1: A potential synthetic pathway for this compound.

Applications in Medicinal Chemistry: A Focus on Sigma-1 Receptor Ligands

The 4-(2-aminoethyl)piperidine scaffold, a close structural analog of this compound, has been successfully employed in the development of potent and selective ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein that has been implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in regulating cellular stress responses. Upon ligand binding, the receptor can translocate and modulate the activity of various ion channels and signaling proteins, influencing processes such as calcium signaling, neuronal survival, and apoptosis.

G cluster_er ER Membrane ligand Sigma-1 Ligand (e.g., this compound -based analog) sigma1 Sigma-1 Receptor (σ₁R) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ion_channel Ion Channel Modulation (e.g., K⁺, Ca²⁺ channels) sigma1->ion_channel Modulates er Endoplasmic Reticulum (ER) mito Mitochondrion ca_release Ca²⁺ Release Modulation ip3r->ca_release cellular_response Cellular Responses (Neuroprotection, Anti-apoptosis, Antiproliferative Effects) ca_release->cellular_response ion_channel->cellular_response G start Start with N-protected 4-(2-hydroxyethyl)piperidine step1 Mesylation: MsCl, Et₃N, CH₂Cl₂ start->step1 step2 Nucleophilic Substitution: Desired amine (e.g., pyrrolidine), K₂CO₃, CH₃CN, reflux step1->step2 step3 Deprotection: (e.g., H₂/Pd-C for Cbz group) step2->step3 end Final Product step3->end

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical whitepaper provides a comprehensive overview of the available and predicted data on the solubility and stability of the heterocyclic amine 4-(2-Pyrrolidinoethyl)piperidine. Given the limited publicly available experimental data for this specific compound, this guide synthesizes information from analogous piperidine derivatives and outlines detailed experimental protocols for the precise determination of its physicochemical properties. Furthermore, potential biological signaling pathways are illustrated based on the known activities of similar piperidine-containing molecules.

Predicted Physicochemical and Solubility Data

The following table summarizes the known and predicted physicochemical properties and provides a template for the presentation of experimentally determined solubility data.

Table 1: Physicochemical Properties and Solubility Profile of this compound

PropertyValue / Predicted Behavior
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
Appearance Solid
Predicted pKa The two nitrogen atoms are basic. The piperidine nitrogen is expected to have a pKa around 10-11, and the pyrrolidine nitrogen is also predicted to be in a similar basic range. This suggests significant protonation and increased water solubility in acidic conditions.
Predicted LogP The octanol-water partition coefficient (LogP) is predicted to be in a range indicating moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Aqueous Solubility Expected to be soluble, particularly at acidic pH where the amine groups are protonated. Quantitative determination is required.
Organic Solvent Solubility
Polar Protic Solvents(e.g., Methanol, Ethanol) - Predicted to be highly soluble to miscible.
Polar Aprotic Solvents(e.g., DMSO, Acetonitrile) - Predicted to be highly soluble.
Non-polar Solvents(e.g., Hexane, Toluene) - Predicted to have low to limited solubility.

Experimental Protocols

To generate robust and reliable data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, etc.) to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve with standards of known concentrations must be used for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration and any dilution factors. Express the result in units such as mg/mL or mol/L.

Stability Testing Protocol (ICH Guidelines)

Stability testing is crucial to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light[2][3][4][5][6]. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound for formal stability studies. The batches should be manufactured by a process that simulates the final production scale[3][6].

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-Term Testing: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months[5].

    • Accelerated Testing: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months[5].

    • Intermediate Testing: If significant changes are observed in accelerated testing, conduct intermediate testing at 30 °C ± 2 °C / 65% RH ± 5% RH[5].

  • Testing Frequency:

    • For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter[4][5].

    • For accelerated studies, test at a minimum of three time points, including 0, 3, and 6 months[4][6].

  • Analytical Methods: Employ validated stability-indicating analytical methods to detect changes in the identity, purity, and potency of the compound. This typically includes HPLC for purity and degradation product analysis.

  • Stress Testing: Conduct stress testing to identify potential degradation products and to establish the intrinsic stability of the molecule. Conditions include exposure to high temperatures (in 10 °C increments above the accelerated temperature), high humidity (≥75% RH), oxidative conditions (e.g., with hydrogen peroxide), and photolysis[2][6]. Hydrolytic stability across a range of pH values should also be assessed[6].

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet elucidated, many piperidine derivatives exhibit significant biological activity, including anticancer effects[7][8][9][10]. These effects are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate hypothetical pathways that could be influenced by a piperidine-containing compound like this compound.

Workflow for Physicochemical Characterization

The logical flow for the initial assessment and characterization of this compound is depicted below.

G A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Predicted Physicochemical Properties (in silico) B->C D Experimental Solubility Determination B->D E Experimental Stability Testing (ICH) B->E C->D F Data Analysis and Reporting D->F E->F G Formulation Development F->G

Caption: Workflow for Physicochemical Characterization.

Hypothetical PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is frequently dysregulated in cancer, making it a common target for therapeutic intervention. Piperidine derivatives have been shown to modulate this pathway[7][8].

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Compound This compound (Hypothetical) Compound->PI3K Inhibits

Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.

Hypothetical NF-κB Signaling Pathway Inhibition

The NF-κB pathway is critical in regulating inflammatory responses and cell survival, and its inhibition is a key strategy in cancer therapy.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Compound This compound (Hypothetical) Compound->IKK Inhibits Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription Initiates

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

References

The Elusive Therapeutic Potential of 4-(2-Pyrrolidinoethyl)piperidine: A Technical Overview Based on Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a notable absence of specific research on the compound 4-(2-Pyrrolidinoethyl)piperidine. As such, a detailed technical guide on its core therapeutic applications, complete with quantitative data and specific experimental protocols, cannot be compiled at this time. The novelty of this specific chemical entity means its pharmacological profile remains uncharacterized in the public domain.

This guide, therefore, pivots to an analysis of the broader chemical classes to which this compound belongs: piperidine and pyrrolidine derivatives. By examining the well-documented biological activities of these foundational scaffolds, we can infer potential, albeit speculative, therapeutic avenues for this novel compound. This approach provides a framework for future research and highlights the rich therapeutic landscape from which this compound emerges.

General Therapeutic Landscape of Piperidine and Pyrrolidine Derivatives

The piperidine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. Their prevalence underscores their versatility in engaging a wide array of biological targets.

Piperidine Derivatives are integral components of numerous pharmaceuticals with diverse therapeutic applications.[1] Their structural rigidity and ability to present substituents in well-defined spatial orientations make them ideal for targeted drug design. Key therapeutic areas for piperidine-containing compounds include:

  • Neuropharmacology: Many antipsychotics, antidepressants, and treatments for neurodegenerative diseases feature a piperidine core.[1]

  • Analgesia: The piperidine scaffold is famously found in potent opioid analgesics.

  • Oncology: A variety of kinase inhibitors and other anticancer agents incorporate the piperidine moiety.[2]

  • Antihistamines and Anticholinergics: The piperidine ring is a common feature in drugs targeting histamine and muscarinic acetylcholine receptors.

Pyrrolidine Derivatives also boast a wide range of pharmacological activities. This five-membered heterocyclic ring is found in numerous natural products and synthetic drugs. Its applications span:

  • Antiviral and Antibacterial Agents: The pyrrolidine scaffold is a key component in several antimicrobial drugs.

  • Central Nervous System (CNS) Disorders: Pyrrolidine-based compounds have been investigated for their potential in treating epilepsy, Alzheimer's disease, and other neurological conditions.

  • Enzyme Inhibition: The unique stereochemistry of the pyrrolidine ring makes it a valuable scaffold for designing specific enzyme inhibitors.

Given that this compound combines both of these pharmacologically significant rings, it holds the potential for a unique and complex biological activity profile, possibly interacting with multiple targets or exhibiting novel pharmacology.

Potential Synthetic Pathways

The synthesis of novel derivatives containing both piperidine and pyrrolidine rings is an active area of research. A general approach to synthesizing compounds like this compound could involve a multi-step process. Below is a conceptual workflow illustrating a possible synthetic strategy.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 4-Substituted Piperidine step1 Functional Group Interconversion on Piperidine start1->step1 e.g., conversion to a leaving group start2 Pyrrolidine step2 Activation of Pyrrolidine start2->step2 e.g., N-alkylation precursor step3 Coupling Reaction step1->step3 step2->step3 Nucleophilic substitution step4 Purification and Characterization step3->step4 Chromatography, NMR, MS product This compound step4->product

Caption: A generalized synthetic workflow for piperidine-pyrrolidine derivatives.

Experimental Protocols: A Note on Uncharted Territory

Without published research on this compound, it is impossible to provide detailed, validated experimental protocols for its synthesis and biological evaluation. However, based on the general methodologies for similar compounds, a research program would likely involve the following stages:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route, followed by purification (e.g., by chromatography) and structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • In Vitro Pharmacological Profiling:

    • Receptor Binding Assays: To identify potential molecular targets, the compound would be screened against a panel of receptors, ion channels, and enzymes. For instance, based on structurally related compounds, screening against sigma receptors could be a starting point.

    • Functional Assays: Once a target is identified, functional assays (e.g., measuring second messenger signaling or ion channel activity) would be used to determine if the compound is an agonist, antagonist, or modulator.

    • Cell-Based Assays: The effect of the compound on cell viability, proliferation, or other cellular functions would be assessed in relevant cell lines.

  • In Vivo Studies:

    • Pharmacokinetic Analysis: Studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Efficacy Studies: Evaluation of the compound's therapeutic effect in animal models of disease.

    • Toxicology Studies: Assessment of the compound's safety profile.

Future Directions and Conclusion

The therapeutic potential of this compound remains an open question, awaiting dedicated scientific inquiry. The rich pharmacology of its constituent piperidine and pyrrolidine scaffolds suggests that this compound could be a fruitful starting point for drug discovery efforts. Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities. Such studies will be crucial in elucidating the structure-activity relationships and identifying potential therapeutic applications for this novel class of compounds.

References

An In-depth Technical Guide to Structural Analogs of 4-(2-Pyrrolidinoethyl)piperidine and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-(2-pyrrolidinoethyl)piperidine, focusing on their synthesis, pharmacological properties, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate research and development in this area.

Core Structure and Therapeutic Interest

This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have been extensively explored as ligands for various central nervous system (CNS) receptors, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors.[3][4][5] The versatility of the piperidine and pyrrolidine moieties allows for a wide range of structural modifications, enabling the fine-tuning of receptor affinity, selectivity, and pharmacokinetic profiles.[6] Consequently, these analogs have shown promise in the development of novel therapeutics for neurological and psychiatric disorders, pain management, and cancer.[7][8][9]

Synthetic Approaches

The synthesis of this compound analogs typically involves multi-step reaction sequences. A common strategy involves the construction of the core piperidine ring, followed by the introduction of the 2-pyrrolidinoethyl side chain and subsequent modifications to the piperidine nitrogen or other positions on the rings.

One general synthetic route begins with a suitable piperidin-4-one derivative. The ethyl side chain can be introduced via a Wittig reaction or similar olefination, followed by reduction. The pyrrolidine ring is then typically formed by reacting the resulting aminoethylpiperidine with a 1,4-dihalobutane.[10] Modifications to the piperidine nitrogen are often achieved through N-alkylation or N-arylation reactions.[10][11]

For instance, the synthesis of certain 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands involves the conjugate addition of a phenyl group to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the amino moiety.[10]

Pharmacological Properties: A Quantitative Overview

The pharmacological profile of this compound analogs is largely defined by their binding affinities and functional activities at various receptors. The following tables summarize key quantitative data for representative analogs, focusing on their interactions with sigma, dopamine, and serotonin receptors.

Table 1: Sigma Receptor Binding Affinities of this compound Analogs
Compound/Analogσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
Reference Compounds
Haloperidol2.5--[12]
(+)-Pentazocine3.151301655[13]
Piperidine-based Derivatives
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine0.9691.896[14]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)3.2--[12]
1-Methylpiperidine derivative (20a)7.9>10,000>1265[10]
1-Methylpiperidine derivative (21a)2.3>10,000>4348[10]
1-Methylpiperidine derivative (22a)1.8>10,000>5556[10]
N-cyclopropylmethyl ketone derivative (6i, DuP 734)High AffinityLow AffinitySelective for σ[3]
Piperazine-based Derivatives
(m-nitrophenethyl)piperazine (10)<1--[15]
(o-nitro) compound (9)-4.9-[15]
Table 2: Dopamine and Serotonin Receptor Binding Affinities of Piperidine Analogs
Compound/AnalogD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2C Receptor EC50 (nM)Reference
Reference Compounds
Haloperidol0.894.610120-[4]
Eticlopride-----[10]
Piperidine-based Derivatives
Compound 13>1600>16005.2--[16]
Spiro[chromene-2,4′-piperidine] (Compound 8)---No Activity121.5[17]
4-Phenylpiperidine-2-carboxamide (Compound 12)----PAM Activity[2]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine (Compound 1)---2-400 (SERT Ki)-[18]
Hydroxypiperidine analog ((+)-5)0.46 (IC50, binding)----[19]
Table 3: Functional Activity of this compound Analogs
Compound ClassFunctional AssayActivity MetricKey FindingsReference
4-(1-pyrrolidinyl) piperidine analogsAnalgesic Activity (Tail Flick)% AnalgesiaSignificant analgesic activity observed.[7][20]
4-(2-aminoethyl)piperidine derivativesAntiproliferative Activity (A427 & DU145 cells)GI501-Methylpiperidines showed potent antiproliferative effects.[10]
Pyrrolidine and piperidine analogsLTA4 Hydrolase InhibitionIC50Identified potent, orally active inhibitors.[13]
Spiro[chromene-2,4′-piperidine]s5-HT2C Receptor ActivationEmaxIdentified potent and selective partial agonists.[17]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of 4-(2-Aminoethyl)-Substituted Piperidine Derivatives[10]

A multi-step synthesis is employed, starting from commercially available N-protected piperidin-4-ones.

  • Oxidation: The N-protected piperidin-4-one is oxidized using iodoxybenzoic acid (IBX) to yield the corresponding α,β-unsaturated ketone.

  • Conjugate Addition: A phenyl group is introduced via a conjugate addition reaction using phenylboronic acid and a rhodium catalyst.

  • Wittig Reaction: The ketone is then subjected to a Wittig reaction with an appropriate phosphorane to introduce the two-carbon side chain with an ester group.

  • Reduction: The ester group is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Mesylation and Azide Substitution (or other amine formation routes): The alcohol is converted to a mesylate, followed by substitution with sodium azide and subsequent reduction to the primary amine. Alternatively, direct reductive amination of an aldehyde precursor can be used to introduce various amino moieties.

  • N-Deprotection/Modification: The protecting group on the piperidine nitrogen is removed or replaced with other substituents as required.

Sigma Receptor Radioligand Binding Assay[1][13][21]

This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

  • Membrane Preparation: Guinea pig brain (for σ1) or rat liver (for σ2) tissues are homogenized in a suitable buffer and centrifuged to obtain a membrane pellet. The pellet is resuspended and stored at -80°C.

  • Radioligand: [³H]-(+)-pentazocine is used as the radioligand for σ1 receptors, and [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) is used for σ2 receptors. For σ2 assays, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to mask binding to σ1 sites.

  • Assay: Membrane homogenates are incubated with the radioligand and various concentrations of the test compound in a multi-well plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C for σ1, room temperature for σ2) for a set duration (e.g., 90-120 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine D2/D4 Receptor Radioligand Binding Assay[22][23]

This protocol determines the binding affinity of compounds for dopamine D2 and D4 receptors.

  • Membrane Preparation: Membranes from cells stably expressing human recombinant D2 or D4 receptors are used.

  • Radioligand: [³H]Spiperone or [³H]clozapine can be used for D4 receptors, while [³H]N-methylspiperone is common for D2 receptors.[21][22][23]

  • Assay and Analysis: The procedure is similar to the sigma receptor binding assay, involving incubation of membranes, radioligand, and test compounds, followed by filtration and scintillation counting to determine IC50 and Ki values.

Serotonin 5-HT2A/2C Receptor Functional Assay[17]

This protocol assesses the functional activity (agonist or antagonist) of compounds at 5-HT2 receptors.

  • Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured.

  • Calcium Mobilization Assay (for Gq-coupled receptors): Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds at various concentrations are added to the cells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonist activity).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect) for agonists. For antagonists, the assay is run in the presence of a known agonist to determine the IC50.

Analgesic Activity Assessment (Tail-Flick Test)[15][19][25][26]

This in vivo assay evaluates the analgesic properties of a compound.

  • Animal Model: Rats or mice are used.

  • Baseline Measurement: The animal's tail is exposed to a controlled heat source (e.g., a focused light beam or hot water at 50-55°C), and the time taken for the animal to flick its tail (latency) is recorded as the baseline.[12][24] A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[19][24]

  • Drug Administration: The test compound is administered to the animal (e.g., intraperitoneally). A control group receives a vehicle, and a positive control group receives a known analgesic like morphine.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 45, 60 minutes), the tail-flick latency is measured again.[19]

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect. The results can be expressed as the percentage of maximum possible effect (% MPE).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound analogs.

Signaling Pathways

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects BiP BiP Sigma1_R_inactive Sigma-1 Receptor (Inactive) Sigma1_R_inactive->BiP Bound Sigma1_R_active Sigma-1 Receptor (Active) Sigma1_R_inactive->Sigma1_R_active Conformational Change Ligand Ligand (e.g., Analog) Ligand->Sigma1_R_inactive Binds Sigma1_R_active->BiP Dissociates Ion_Channels Ion Channels (Ca2+, K+, Na+) Sigma1_R_active->Ion_Channels Modulates Kinases Kinases (e.g., PKC) Sigma1_R_active->Kinases Modulates Other_Receptors Other Receptors (e.g., NMDA) Sigma1_R_active->Other_Receptors Modulates Cellular_Processes Modulation of: - Neuronal excitability - Synaptic plasticity - Cell survival Ion_Channels->Cellular_Processes Kinases->Cellular_Processes Other_Receptors->Cellular_Processes

Caption: Sigma-1 Receptor Signaling Pathway.[18][25][26][27][28]

Dopamine_D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production Dopamine_Analog Dopamine or Analog Dopamine_Analog->D2R Binds PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.[3][6][29][30][31]

Serotonin_5HT2A_Signaling cluster_membrane Plasma Membrane 5HT2AR 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2AR->Gq_protein 5HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Serotonin_Analog Serotonin or Analog Serotonin_Analog->5HT2AR Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., neuronal excitation, smooth muscle contraction) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.[4][5][7][9][32]

Experimental Workflows

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare Receptor Membrane Homogenates Start->Prep_Membranes Incubate Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) Prep_Membranes->Incubate Filter Rapidly Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.[8][21][33][34]

Tail_Flick_Test_Workflow Start Start Baseline Measure Baseline Tail-Flick Latency (Heat Source) Start->Baseline Administer Administer Test Compound, Vehicle (Control), or Positive Control (e.g., Morphine) Baseline->Administer Wait Wait for Specified Time Intervals Administer->Wait Measure_Latency Measure Post-Treatment Tail-Flick Latency Wait->Measure_Latency Analyze Data Analysis: - Compare latencies - Calculate % MPE Wait->Analyze After final time point Measure_Latency->Wait Repeat for all time points End End Analyze->End

Caption: Tail-Flick Analgesic Test Workflow.[12][15][24]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a multitude of analogs with potent and selective activities at key CNS receptors. The data and protocols summarized in this guide highlight the significant progress made in understanding the structure-activity relationships of these compounds. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics, exploring their potential in a wider range of therapeutic areas, and further elucidating their mechanisms of action at the molecular level. The continued development of novel synthetic methodologies will also be crucial for accessing a greater diversity of structural analogs for pharmacological screening.

References

Spectroscopic Characterization of 4-(2-Pyrrolidinoethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 4-(2-Pyrrolidinoethyl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of a structurally related compound, 4-(1-pyrrolidinyl)piperidine, to offer valuable insights for researchers.

Molecular Structure

This compound is a bicyclic tertiary amine with the following structure:

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound.[1] This information is crucial for identifying the compound in mass spectrometry experiments.

AdductPredicted m/z
[M+H]⁺183.18558
[M+Na]⁺205.16752
[M-H]⁻181.17102
[M+NH₄]⁺200.21212
[M+K]⁺221.14146
[M+H-H₂O]⁺165.17556
[M+HCOO]⁻227.17650
[M+CH₃COO]⁻241.19215
Experimental Protocol: A General Approach

A general protocol for the mass spectrometric analysis of piperidine derivatives using electrospray ionization (ESI) is provided below.

G A Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) B Infusion into ESI Source A->B C Full Scan MS (Identify [M+H]⁺ ion) B->C D Tandem MS (MS/MS) (Fragment [M+H]⁺ ion) C->D E Data Analysis (Fragmentation Pattern) D->E

Caption: General workflow for MS analysis of this compound.

Protocol Details:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.

  • Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting fragmentation pattern to confirm the structure of the molecule. Common fragmentation pathways for piperidine derivatives include ring opening and cleavage of the side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available. However, the experimental data for the structurally similar compound, 4-(1-pyrrolidinyl)piperidine , can serve as a valuable reference.

Reference NMR Data: 4-(1-Pyrrolidinyl)piperidine

The following tables present the ¹H and ¹³C NMR chemical shifts for 4-(1-pyrrolidinyl)piperidine, as reported in the literature.

¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentChemical Shift (ppm)
Piperidine CH₂2.95 (m)
Piperidine CH₂2.55 (m)
Pyrrolidine CH₂2.65 (m)
Piperidine CH2.25 (m)
Pyrrolidine CH₂1.75 (m)
Piperidine CH₂1.85 (m)
Piperidine CH₂1.40 (m)
NH1.60 (br s)

¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentChemical Shift (ppm)
Piperidine CH62.5
Pyrrolidine CH₂50.5
Piperidine CH₂46.5
Piperidine CH₂33.0
Pyrrolidine CH₂23.5
Experimental Protocol for NMR Spectroscopy

The following is a typical experimental protocol for acquiring NMR spectra of piperidine derivatives.

G A Sample Preparation (Dissolve in CDCl₃) B Spectrometer Setup (e.g., 400 MHz) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E

Caption: Workflow for NMR data acquisition and processing.

Protocol Details:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850-2960Strong
C-N stretch (tertiary amine)1050-1250Medium
CH₂ bend1450-1470Medium

Note: The absence of a distinct N-H stretching band around 3300-3500 cm⁻¹ would be indicative of the tertiary nature of the amine groups.

This guide provides a foundational set of spectroscopic information for this compound. Researchers are encouraged to perform experimental validation to obtain definitive spectral data for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the synthesis of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of novel analgesic agents. The synthetic strategy is a robust three-step process commencing with the synthesis of 2-(pyrrolidin-1-yl)ethanol from pyrrolidine and 2-chloroethanol. This intermediate is subsequently converted to 1-(2-chloroethyl)pyrrolidine hydrochloride. The final step involves the N-alkylation of piperidine with this chloro-intermediate to yield the target compound. Detailed experimental protocols, quantitative data, and safety information are provided to ensure reproducible and safe execution of the synthesis.

Introduction

The piperidine and pyrrolidine ring systems are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The combination of these two heterocyclic motifs in a single molecule, such as this compound, presents an interesting scaffold for exploring new chemical space in drug discovery. Derivatives of closely related structures, such as 4-(1-pyrrolidinyl)piperidine, have demonstrated significant analgesic properties, suggesting that the title compound may also interact with biological targets involved in pain modulation, such as opioid receptors.[1][2][3][4] This application note details a reliable and scalable synthetic route to this compound, providing researchers with the necessary information to produce this compound for further investigation.

Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial formation of an N-substituted ethanol, which is then converted to a more reactive chloro-derivative. This electrophilic intermediate is then used to alkylate a secondary amine to form the final product.

cluster_0 Step 1: Synthesis of 2-(Pyrrolidin-1-yl)ethanol cluster_1 Step 2: Synthesis of 1-(2-Chloroethyl)pyrrolidine HCl cluster_2 Step 3: Synthesis of this compound A Pyrrolidine C 2-(Pyrrolidin-1-yl)ethanol A->C Reflux in THF B 2-Chloroethanol B->C D 2-(Pyrrolidin-1-yl)ethanol F 1-(2-Chloroethyl)pyrrolidine HCl D->F Reflux E Thionyl Chloride (SOCl₂) E->F G 1-(2-Chloroethyl)pyrrolidine HCl I This compound G->I K₂CO₃, DMF, Heat H Piperidine H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; it should be handled with extreme care.

Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)ethanol

This protocol describes the synthesis of the alcohol intermediate from pyrrolidine and 2-chloroethanol.

Materials:

  • Pyrrolidine

  • 2-Chloroethanol

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add pyrrolidine (1.0 eq.) and anhydrous THF.

  • Slowly add 2-chloroethanol (1.0 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-(pyrrolidin-1-yl)ethanol as a brown oil.

Protocol 2: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

This protocol details the conversion of 2-(pyrrolidin-1-yl)ethanol to its hydrochloride salt using thionyl chloride.[5]

Materials:

  • 2-(Pyrrolidin-1-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(pyrrolidin-1-yl)ethanol (1.0 eq.).

  • Carefully and slowly add an excess of thionyl chloride (approx. 10 eq.) to the stirred alcohol at 0 °C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and concentrate in vacuo to remove excess thionyl chloride.

  • Triturate the residue with diethyl ether to induce precipitation. Decant the ether. Repeat this process until the ether is nearly colorless.

  • Dry the resulting solid under vacuum to yield 1-(2-chloroethyl)pyrrolidine hydrochloride as a solid.

Protocol 3: Synthesis of this compound

This protocol describes the final N-alkylation step to produce the target compound.[6][7]

Materials:

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (2.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous DMF.

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq.) to the stirred suspension.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the key quantitative and qualitative data for the starting materials, intermediates, and the final product.

Compound Formula MW ( g/mol ) CAS No. Physical Form
PyrrolidineC₄H₉N71.12123-75-1Liquid
2-ChloroethanolC₂H₅ClO80.51107-07-3Liquid
2-(Pyrrolidin-1-yl)ethanolC₆H₁₃NO115.172955-88-6Oil
1-(2-Chloroethyl)pyrrolidine HClC₆H₁₃Cl₂N170.087250-67-1Solid
PiperidineC₅H₁₁N85.15110-89-4Liquid
This compoundC₁₁H₂₂N₂182.3114759-08-1Solid
Reaction Step Product Yield (%) Melting Point (°C)
12-(Pyrrolidin-1-yl)ethanol~80-85N/A
21-(2-Chloroethyl)pyrrolidine HCl~45-65167-170
3This compound~50-6070-72

Spectroscopic Data for 1-(2-Chloroethyl)pyrrolidine Hydrochloride [5]

  • ¹H NMR (CD₂Cl₂): δ 13.1 (br s, 1H), 3.97 (t, 3H), 3.7 (m, 2H), 3.33 (dd, 2H), 2.81 (m, 2H), 2.14 - 1.95 (m, 3H).

Representative Spectroscopic Data for this compound

  • ¹H NMR (CDCl₃, 500 MHz): δ 2.90-2.80 (m, 2H), 2.75-2.65 (m, 2H), 2.60-2.50 (m, 4H), 2.45-2.35 (m, 2H), 2.05-1.95 (m, 2H), 1.80-1.70 (m, 4H), 1.65-1.55 (m, 2H), 1.45-1.30 (m, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 60.5, 54.8, 54.2, 36.1, 35.5, 32.0, 23.5.

  • IR (KBr, cm⁻¹): 2930, 2850, 1450, 1100.

  • MS (ESI+): m/z 183.2 [M+H]⁺.

Potential Biological Activity and Mechanism of Action

The structural similarity of this compound to known analgesic compounds suggests its potential interaction with opioid receptors. The piperidine moiety is a key pharmacophore in many opioid analgesics. The diagram below illustrates a hypothetical signaling pathway for an opioid receptor agonist, which could be a potential mechanism of action for the title compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Opioid Receptor (e.g., µ-opioid) B G-Protein (Gi/Go) A->B Activates C Adenylate Cyclase B->C Inhibits D Ca²⁺ Channel B->D Inhibits Ca²⁺ influx E K⁺ Channel B->E Activates K⁺ efflux G K⁺ Channel B->G Activates K⁺ efflux F Neurotransmitter Vesicle (e.g., Substance P) D->F Prevents vesicle fusion Synaptic Cleft Synaptic Cleft F->Synaptic Cleft Reduced Neurotransmitter Release H Hyperpolarization G->H Leads to Postsynaptic Neuron Postsynaptic Neuron H->Postsynaptic Neuron Decreased Neuronal Excitability Ligand This compound (Hypothetical Agonist) Ligand->A Binds to

References

Application Notes and Protocols for the Quantification of 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of "4-(2-Pyrrolidinoethyl)piperidine," a key intermediate and potential impurity in pharmaceutical synthesis. The protocols outlined below are based on established analytical techniques for similar piperidine-containing compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic compound whose precise quantification is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] Its structural similarity to other piperidine derivatives allows for the adaptation of existing analytical methods for its determination in various matrices, from bulk drug substances to final formulations.[3] This document details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex matrices.

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.[1] For non-volatile piperidine compounds, derivatization may be required to enhance volatility and improve chromatographic performance.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex sample matrices.[3][4]

Quantitative Data Summary

The following table summarizes the anticipated quantitative performance of the described methods. These values are extrapolated from validated methods for structurally related piperidine compounds and should be validated for the specific application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.03 - 0.5 ng/mL
Linearity Range 10 - 1000 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a headspace GC-MS method for the determination of this compound, adapted from a method for detecting piperidine impurities in pharmaceutical samples.[5]

4.1.1. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Accurately weigh approximately 150 mg of the sample into a 10 mL headspace vial. Add 3 mL of 1 M sodium hydroxide solution to liberate the free amine.[5] Immediately seal the vial.

4.1.2. GC-MS Parameters

  • Chromatographic Column: Agilent DB-5 (30m x 0.53mm x 1.50 µm) or equivalent.[5]

  • Injector Temperature: 200°C.[5]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 20°C/min to 230°C and hold for 10 minutes.[5]

  • Carrier Gas: High purity nitrogen at a flow rate of 5.0 mL/min.[5]

  • Headspace Sampler Parameters:

    • Sample Heating Temperature: 80°C.[5]

    • Sample Heating Time: 30 minutes.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Detector Temperature: 250°C.[5]

4.1.3. Data Analysis

Quantification is performed using the external standard method.[5] Construct a calibration curve by plotting the peak area of the target ion against the concentration of the working standards. Determine the concentration of this compound in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the determination of piperidine as a genotoxic impurity.[4]

4.2.1. Sample Preparation

  • Standard Solution (1 µg/mL): Accurately weigh 1 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with 0.05% formic acid in water. Further dilute to 1 µg/mL with the mobile phase.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the 1 µg/mL standard solution with the initial mobile phase.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the initial mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

4.2.2. LC-MS/MS Parameters

  • Chromatographic Column: Atlantis C18 column (5 µm, 3.9×100 mm) or equivalent.[4]

  • Mobile Phase:

    • A: 0.05% formic acid in water.[4]

    • B: Methanol.[4]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 5.0 µL.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.

4.2.3. Data Analysis

Quantification is performed using the external standard method. Construct a calibration curve by plotting the peak area of the most intense MRM transition against the concentration of the working standards. The concentration of this compound in the sample is determined from this curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Add_NaOH Add 1M NaOH Sample->Add_NaOH Seal_Vial Seal Headspace Vial Add_NaOH->Seal_Vial Headspace Headspace Incubation (80°C) Seal_Vial->Headspace Injection GC Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Mobile Phase Weigh_Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injection LC Injection Filter->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization ESI+ Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Note: GC-MS Protocol for the Analysis of 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and analysis of 4-(2-Pyrrolidinoethyl)piperidine using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development and chemical research. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis, adapted from established methods for piperidine derivatives.[1][2][3]

Introduction

This compound is a chemical compound containing both a pyrrolidine and a piperidine ring, making it a relevant structure in medicinal chemistry and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₂N₂[4]
Molecular Weight 182.31 g/mol [5]
CAS Number 14759-08-1
Structure A piperidine ring linked to a pyrrolidine ring via an ethyl group.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and analytical instrumentation.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[6]

1.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile organic solvent such as methanol, ethanol, or dichloromethane in a volumetric flask.[1][7]

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the same solvent to achieve the desired concentrations for calibration.

1.2. Sample Extraction (from a solid or liquid matrix)

For samples in a complex matrix, a liquid-liquid extraction (LLE) is recommended to isolate the analyte.[1][6]

  • Weigh a known amount of the homogenized sample into a centrifuge tube.

  • Add a suitable volume of water to dissolve or suspend the sample.

  • Basify the solution by adding 0.1 M NaOH to a pH > 10 to ensure the analyte is in its free base form.[1]

  • Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and vortex thoroughly for 1-2 minutes to extract the analyte.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial.[1]

  • Repeat the extraction two more times with fresh organic solvent and combine the organic extracts.[1]

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the analysis solvent (e.g., methanol) before injection into the GC-MS.[1]

Note on Derivatization: For many polar piperidine compounds, derivatization is employed to increase volatility and thermal stability.[8] However, for this compound, direct analysis may be feasible. If poor peak shape or low response is observed, derivatization using an acylating agent like pentafluorobenzoyl chloride can be considered.[1]

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and should be optimized for the specific instrument.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column HP-5ms (or equivalent 5% phenyl-polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]
Injection Mode Splitless[10]
Injection Volume 1 µL[10]
Injector Temperature 250 °C[10]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Transfer Line Temperature 280 °C[10]
Ion Source Temperature 230 °C[10]
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Scan Range m/z 40-400

Data Presentation

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be used for identification in the mass spectrum.[4]

AdductPredicted m/z
[M]⁺ 182.17775
[M+H]⁺ 183.18558
[M+Na]⁺ 205.16752
[M+K]⁺ 221.14146

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Working Working Standards Standard->Working Dilution Injection GC Injection Working->Injection Sample Sample Extraction (LLE) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship for Method Selection

method_selection Analyte Analyte Properties Sample_Prep Sample Preparation (e.g., LLE, SPE) Analyte->Sample_Prep Matrix Sample Matrix Matrix->Sample_Prep Objective Analytical Objective (Qualitative/Quantitative) MS_Params MS Parameters (Scan Mode, Ionization) Objective->MS_Params GC_Params GC Parameters (Column, Temp. Program) Sample_Prep->GC_Params GC_Params->MS_Params

Caption: Logical flow for GC-MS method development for piperidine compounds.

References

Application Note: A Robust HPLC Method for Purity Determination of 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and protocol for a reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(2-Pyrrolidinoethyl)piperidine, a key intermediate in pharmaceutical synthesis. Due to the compound's basic nature and lack of a strong UV chromophore, two primary approaches are presented: a reversed-phase method with universal Charged Aerosol Detection (CAD) and an alternative method involving pre-column derivatization for sensitive UV detection. The described methods are suitable for quantifying the main component and resolving potential impurities in bulk drug substances and intermediates, ensuring quality and consistency in drug development and manufacturing.

Introduction

This compound is a diamine structure utilized as a building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical quality attribute. The inherent chemical properties of this compound, specifically its high basicity (predicted pKa of 10.63) and lack of a significant ultraviolet (UV) chromophore, present challenges for traditional reversed-phase HPLC analysis with UV detection.[1] Basic amines are prone to interacting with residual silanol groups on silica-based stationary phases, leading to poor peak shape and tailing.[2][3] Furthermore, the absence of a chromophore necessitates the use of universal detectors or a derivatization strategy to achieve adequate sensitivity.[2][4][5]

This document provides a comprehensive protocol for a primary HPLC method utilizing a modern, robust C18 column with Charged Aerosol Detection (CAD), which does not require the analyte to possess a chromophore. Additionally, an alternative method using pre-column derivatization with dansyl chloride is described for laboratories equipped with standard UV detectors, enhancing the molecule's detectability.

Experimental Protocols

Method 1: RP-HPLC with Charged Aerosol Detection (CAD)

This is the primary recommended method due to its simplicity and direct analysis without chemical modification of the analyte.

1. Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD).

  • Data acquisition and processing software (e.g., Chromeleon™).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Chromatographic Conditions:

ParameterCondition
Column C18 column for basic compounds (e.g., Agilent ZORBAX Extend-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes; 60% B to 95% B over 2 minutes; Hold at 95% B for 3 minutes; Return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
CAD Settings Nitrogen gas pressure: 35 psi; Evaporation Temperature: 35 °C; Filter: None

3. Solution Preparation:

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method 2: RP-HPLC with UV Detection via Pre-Column Derivatization

This method is an alternative for laboratories without access to a universal detector. Derivatization with dansyl chloride introduces a highly chromophoric group.

1. Derivatization Reagents:

  • Dansyl Chloride solution: 10 mg/mL in Acetone.

  • Sodium Bicarbonate Buffer: 100 mM, pH 9.0.

2. Derivatization Protocol:

  • Pipette 1.0 mL of the Sample Solution (1000 µg/mL) or Standard Solution (1000 µg/mL) into a clean vial.

  • Add 1.0 mL of the Sodium Bicarbonate Buffer.

  • Add 1.0 mL of the Dansyl Chloride solution.

  • Cap the vial and vortex thoroughly.

  • Heat the mixture at 60 °C for 30 minutes in a water bath or heating block.

  • Allow the solution to cool to room temperature.

  • The derivatized sample is now ready for injection.

3. Chromatographic Conditions:

ParameterCondition
Column Standard C18 column (e.g., Waters SunFire C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 20 minutes; Hold at 90% B for 5 minutes; Return to 40% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 254 nm

Data Presentation

The following tables summarize the expected performance characteristics of the primary HPLC-CAD method.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaTypical Result
Retention Time (min) Report~8.5
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 5000
RSD of Peak Area (%) ≤ 2.0% (n=6)0.8%

Table 2: Method Validation Summary (HPLC-CAD)

ParameterRange / LevelResult
Linearity 1 - 200 µg/mLR² > 0.999
Accuracy (% Recovery) 80%, 100%, 120% of nominal concentration98.5% - 101.2%
Precision (RSD%) Repeatability (n=6) & Intermediate Precision (n=6)≤ 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 101.0 µg/mL (0.1% of nominal)
Limit of Detection (LOD) Signal-to-Noise Ratio of 30.3 µg/mL (0.03% of nominal)

Table 3: Example Purity Analysis of a Sample Batch

Peak IDRetention Time (min)Area (%)
Impurity A6.20.08
Impurity B7.10.12
Main Compound 8.5 99.75
Unknown Impurity10.30.05
Total Impurities 0.25
Assay vs. Standard 99.8%

Mandatory Visualization

The following diagram illustrates the logical workflow for developing an HPLC purity method for a challenging compound like this compound.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening & Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte Characterization (pKa, logP, UV scan) B Identify Analytical Challenges - No Chromophore - Basic Amine A->B C Select Detection Strategy B->C D Universal Detector (CAD / ELSD) C->D E UV Detector with Derivatization C->E F Column & Mobile Phase Screening D->F E->F G Select Primary Method (e.g., HPLC-CAD) F->G H Optimize Gradient Profile G->H I Fine-tune Mobile Phase (pH, Buffer Strength) G->I J Finalize Method Parameters H->J I->J K Validate per ICH Guidelines (Linearity, Accuracy, Precision, etc.) J->K L Implement for Routine Purity Testing K->L

References

Application Notes and Protocols: Derivatization of 4-(2-Pyrrolidinoethyl)piperidine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-Pyrrolidinoethyl)piperidine scaffold is a key pharmacophore found in a variety of biologically active compounds. Its inherent structural features, including two basic nitrogen atoms and a flexible ethyl linker, provide a versatile platform for chemical modification to modulate pharmacological properties. Derivatization of this core structure has led to the discovery of potent and selective ligands for a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. These modifications are instrumental in optimizing potency, selectivity, pharmacokinetic profiles, and overall therapeutic potential.

This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on strategies to enhance biological activity. It includes a summary of quantitative data for key derivatives, detailed synthetic methodologies, and protocols for biological evaluation.

Derivatization Strategies and Biological Activities

The primary points for derivatization on the this compound scaffold are the nitrogen atoms of the piperidine and pyrrolidine rings, as well as the piperidine ring itself. Common strategies include:

  • N-Substitution of the Piperidine Ring: Alkylation, arylation, acylation, and sulfonylation of the piperidine nitrogen have been extensively explored to modulate receptor affinity and selectivity.

  • Modification of the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can influence ligand-receptor interactions and pharmacokinetic properties.

  • Substitution on the Piperidine Ring: Disubstitution at the 4-position of the piperidine ring has been shown to be a successful strategy for developing high-affinity ligands.

These derivatization approaches have yielded compounds with significant activity at various targets, as summarized in the tables below.

Data Presentation: Quantitative Biological Activity of this compound Derivatives

Table 1: Sigma-1 (σ1) Receptor Ligands
Compound IDDerivatizationRBiological TargetAssay TypeIC50 (nM)Reference
1a N-Methylpiperidine-CH3σ1 ReceptorRadioligand Binding15[1][2]
1b N-Ethylpiperidine-CH2CH3σ1 ReceptorRadioligand Binding45[1][2]
1c N-Propylpiperidine-(CH2)2CH3σ1 ReceptorRadioligand Binding80[1][2]
1d N-Benzylpiperidine-CH2Phσ1 ReceptorRadioligand Binding25[1][2]

Note: The core scaffold is this compound. 'R' represents the substituent on the piperidine nitrogen.

Table 2: Neurokinin-1 (NK1) Receptor Antagonists
Compound IDDerivatization StrategyBiological TargetAssay TypeIC50 (nM)Reference
2a 4,4-disubstituted piperidine with 3,5-bis(trifluoromethyl)benzyl ether side chainNK1 ReceptorRadioligand Binding0.95[3]
2b Acyl substitution on piperidine nitrogenNK1 ReceptorRadioligand Binding5.3[3]
2c Sulfonyl substitution on piperidine nitrogenNK1 ReceptorRadioligand Binding5.7[3]
Table 3: Acetylcholinesterase (AChE) Inhibitors
Compound IDDerivatizationBiological TargetAssay TypeIC50 (nM)Reference
3a 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidineAcetylcholinesteraseEnzyme Inhibition1.2[4]
3b Rigid analogue with isoindoloneAcetylcholinesteraseEnzyme InhibitionPotent[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-alkylated derivatives of the title compound, a common strategy for modulating biological activity.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient) to obtain the pure N-alkylated derivative.

Protocol 2: In Vitro Sigma-1 (σ1) Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of derivatized compounds for the σ1 receptor.

Materials:

  • --INVALID-LINK---pentazocine (radioligand)

  • Guinea pig brain membranes (source of σ1 receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (derivatives of this compound) at various concentrations

  • Haloperidol (non-selective antagonist for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Prepare guinea pig brain membrane homogenates according to standard laboratory procedures.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of --INVALID-LINK---pentazocine solution (to a final concentration of ~1 nM), and 50 µL of the test compound solution at various concentrations.

  • For determining total binding, add 50 µL of buffer instead of the test compound.

  • For determining non-specific binding, add 50 µL of haloperidol solution (to a final concentration of 10 µM).

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing ~150 µg of protein).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values of the test compounds by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism).

Visualizations: Signaling Pathways and Workflows

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is an intracellular chaperone protein that modulates various signaling pathways, including those involving ion channels and other receptors. Its activation can lead to neuroprotective and anti-amnesic effects.

sigma1_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum GPCR GPCR IonChannel Ion Channel (e.g., NMDA-R, K+ channels) Neuronal_Survival Neuronal Survival and Plasticity IonChannel->Neuronal_Survival Sigma1 σ1 Receptor Sigma1->GPCR Modulates Sigma1->IonChannel Modulates IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Ligand 4-(2-Pyrrolidinoethyl) piperidine Derivative Ligand->Sigma1 Binds & Activates Ca_release->Neuronal_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: Synthesis and Screening

The following diagram illustrates the general workflow for the synthesis and biological screening of novel this compound derivatives.

experimental_workflow Start Start: This compound Derivatization Chemical Derivatization (e.g., N-Alkylation, Acylation) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Receptor Binding Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identifies Promising Derivatives End End: Optimized Compound SAR->End Lead_Opt->Derivatization Iterative Design

Caption: Drug Discovery Workflow.

Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades involved in pain, inflammation, and mood regulation.

NK1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq_protein Gq Protein NK1R->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves Ligand NK1 Antagonist (Piperidine Derivative) Ligand->NK1R Blocks SubstanceP Substance P SubstanceP->NK1R Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (Pain, Inflammation) PKC->Downstream Ca_release->Downstream

Caption: NK1 Receptor Signaling.

References

Application Notes and Protocols for N-Alkylation of 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyrrolidinoethyl)piperidine is a versatile bicyclic diamine scaffold that serves as a crucial starting material in the synthesis of a wide array of pharmacologically active compounds. Its unique structure, featuring both a secondary piperidine amine and a tertiary pyrrolidine amine, allows for selective functionalization to generate derivatives with tailored biological activities. N-alkylation of the piperidine nitrogen is a key chemical transformation for modifying the physicochemical and pharmacological properties of this scaffold, leading to the development of potent ligands for various biological targets, including dopamine and sigma receptors.

This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Furthermore, it presents illustrative quantitative data for these reactions and a diagram of a relevant pharmacological signaling pathway to provide context for drug development applications.

Data Presentation

Table 1: Direct N-Alkylation of this compound with Alkyl Halides

EntryAlkylating Agent (1.1 eq.)Base (1.5 eq.)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile601285
2Benzyl bromideDIPEADMF252478
3Ethyl iodideK₂CO₃Acetonitrile501875
4Ethyl iodideDIPEADMF253668
5Propyl bromideK₂CO₃Acetonitrile602472

Table 2: N-Alkylation of this compound via Reductive Amination

EntryCarbonyl Compound (1.2 eq.)Reducing Agent (1.5 eq.)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloromethane251292
2AcetoneNaBH(OAc)₃Dichloromethane252488
3CyclohexanoneNaBH(OAc)₃Dichloromethane251890
44-MethoxybenzaldehydeNaBH(OAc)₃Dichloromethane251295
5PropanalNaBH(OAc)₃Dichloromethane252485

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5 eq.). If using K₂CO₃, ensure it is finely powdered.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at the temperature and for the duration specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the solid. If DIPEA was used, proceed to the next step.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a method for the N-alkylation of this compound using a carbonyl compound and a reducing agent. This method is often milder and can provide higher yields with fewer side products compared to direct alkylation.

Materials:

  • This compound

  • Carbonyl compound (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) to anhydrous dichloromethane.

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for the duration specified in Table 2. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for N-Alkylation cluster_direct_alkylation Protocol 1: Direct Alkylation cluster_reductive_amination Protocol 2: Reductive Amination da1 Dissolve Amine and Base da2 Add Alkyl Halide da1->da2 da3 Reaction da2->da3 da4 Work-up da3->da4 da5 Purification da4->da5 end_product N-Alkylated Product da5->end_product ra1 Mix Amine and Carbonyl ra2 Add Reducing Agent ra1->ra2 ra3 Reaction ra2->ra3 ra4 Quench and Work-up ra3->ra4 ra5 Purification ra4->ra5 ra5->end_product start Start with This compound start->da1 start->ra1

Caption: General workflows for the N-alkylation of this compound.

Dopamine D2 Receptor Signaling Pathway

N-alkylated derivatives of this compound are often investigated as ligands for G protein-coupled receptors, such as dopamine receptors. The following diagram illustrates a simplified signaling cascade initiated by the activation of the dopamine D2 receptor, a common target for such compounds.

D2_signaling Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine or Agonist Ligand D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity, gene expression) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified schematic of the inhibitory Dopamine D2 receptor signaling pathway.

Application Notes and Protocols for 4-(2-Pyrrolidinoethyl)piperidine as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyrrolidinoethyl)piperidine is a diamine that incorporates both a piperidine and a pyrrolidine moiety. While specific documented applications of this compound as a catalyst in organic synthesis are not prevalent in the reviewed literature, its structural components suggest a strong potential for catalytic activity in reactions where secondary amines are known to be effective. This document provides detailed application notes and protocols for the prospective use of this compound as a catalyst in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel Condensation and the Michael Addition. The protocols provided are based on established methodologies for similar secondary amine catalysts and are intended to serve as a starting point for reaction discovery and optimization.

Introduction: Predicted Catalytic Activity

The catalytic potential of this compound stems from the basicity and nucleophilicity of its two tertiary amine nitrogens. Both the piperidine and pyrrolidine rings are well-established organocatalysts. They can function as Brønsted bases to deprotonate acidic protons or as nucleophiles to form reactive intermediates such as enamines or iminium ions.

Expected Catalytic Cycles:

  • Enamine Catalysis: In reactions such as the Michael addition, the pyrrolidine or piperidine moiety can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then attack an electrophile.

  • Iminium Catalysis: For reactions like the Knoevenagel condensation, the catalyst can form an iminium ion with a carbonyl compound, enhancing its electrophilicity and facilitating nucleophilic attack.

  • Brønsted Base Catalysis: The basic nature of the nitrogen atoms can catalyze reactions by deprotonating acidic methylene compounds, making them nucleophilic.

The presence of two basic centers in this compound might offer unique reactivity or selectivity compared to simpler secondary amines, potentially through cooperative effects or altered steric and electronic properties.

Application: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. Secondary amines are effective catalysts for this transformation.

General Reaction Scheme

Where X and Y are electron-withdrawing groups (e.g., -CN, -COOR, -COR).

Proposed Experimental Protocol

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • This compound (catalyst)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dean-Stark trap (for azeotropic removal of water, optional)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the chosen solvent (if any).

  • Add a catalytic amount of this compound (e.g., 5-20 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Hypothetical Quantitative Data

The following table presents hypothetical data for the Knoevenagel condensation between benzaldehyde and malononitrile, based on typical results for piperidine or pyrrolidine catalysis.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
This compound 10EthanolReflux2>95 (predicted)
This compound 5TolueneReflux3>90 (predicted)
This compound 20None801>95 (predicted)

Mechanistic Pathway

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophile Formation cluster_2 C-C Bond Formation and Product Release Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NR'R'']+ Aldehyde->Iminium + Catalyst - H2O Catalyst This compound Intermediate Adduct Iminium->Intermediate + Enolate ActiveMethylene Active Methylene (X-CH2-Y) Enolate Enolate Ion [X-CH-Y]- ActiveMethylene->Enolate + Base (Catalyst) Product Product (R-CH=C(X)(Y)) Intermediate->Product - Catalyst - H+

Caption: Proposed mechanism for the Knoevenagel condensation.

Application: Michael Addition (Aza-Michael Addition)

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When the nucleophile is an amine, it is specifically referred to as an aza-Michael addition. This compound can act as both a nucleophile in a direct aza-Michael addition or as a catalyst to generate an enamine from another carbonyl compound for a Michael addition.

General Reaction Scheme (Enamine-catalyzed)
Proposed Experimental Protocol

Materials:

  • Carbonyl compound (e.g., cyclohexanone, propanal)

  • α,β-Unsaturated carbonyl compound (Michael acceptor, e.g., nitrostyrene, methyl vinyl ketone)

  • This compound (catalyst)

  • Solvent (e.g., DMSO, CHCl₃, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the carbonyl compound (1.0-2.0 equiv.) and the α,β-unsaturated carbonyl compound (1.0 equiv.).

  • Add the solvent (if any) and a catalytic amount of this compound (e.g., 10-20 mol%).

  • Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the Michael adduct.

Hypothetical Quantitative Data

The following table presents hypothetical data for the Michael addition of cyclohexanone to β-nitrostyrene.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (%)
This compound 20DMSO2524>90 (predicted)>95:5 (predicted)Racemic (predicted)
This compound 10CHCl₃2548~85 (predicted)>90:10 (predicted)Racemic (predicted)

Note: Without a chiral catalyst, the product is expected to be racemic.

Mechanistic Pathway (Enamine Catalysis)

Michael_Addition_Mechanism cluster_0 Enamine Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis and Catalyst Regeneration Carbonyl Carbonyl Compound Enamine Enamine Intermediate Carbonyl->Enamine + Catalyst - H2O Catalyst This compound AdductIntermediate Iminium Ion Adduct Enamine->AdductIntermediate + Michael Acceptor MichaelAcceptor Michael Acceptor Product Michael Adduct AdductIntermediate->Product + H2O - Catalyst

Caption: Proposed mechanism for the enamine-catalyzed Michael addition.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a combustible solid and should be stored in a cool, dry place away from ignition sources. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

While direct catalytic applications of this compound are not extensively reported, its chemical structure strongly suggests its utility as a secondary amine organocatalyst. The protocols and mechanistic insights provided herein for the Knoevenagel condensation and Michael addition serve as a robust starting point for researchers to explore the catalytic potential of this compound. Optimization of reaction conditions, including catalyst loading, solvent, and temperature, will be crucial for achieving high yields and selectivities for specific substrates. Further studies are warranted to fully elucidate the catalytic scope and potential advantages of this bifunctional amine catalyst.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of "4-(2-Pyrrolidinoethyl)piperidine" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary strategies:

  • Reductive Amination: This is a widely used and often high-yielding method. It typically involves the reaction of 4-(2-aminoethyl)piperidine with 1,4-dibromobutane or a related dielectrophile, or the reaction of piperidine-4-acetaldehyde with pyrrolidine followed by reduction.

  • Direct N-Alkylation: This approach involves the reaction of piperidine with a pre-formed 2-(pyrrolidino)ethyl electrophile, such as 2-(pyrrolidino)ethyl chloride or tosylate. While conceptually simple, this method can be prone to side reactions like quaternization of the amine nitrogens.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight in my N-alkylation reaction. What could it be?

A2: A higher molecular weight byproduct in an N-alkylation reaction is often a quaternary ammonium salt. This occurs when the newly formed tertiary amine product reacts further with the alkylating agent. To minimize this, it is recommended to use a stoichiometric amount of the alkylating agent or a slight excess of the starting amine, and to add the alkylating agent slowly to the reaction mixture.

Q3: My reductive amination reaction is sluggish and giving low yields. What can I do to improve it?

A3: Several factors can affect the efficiency of a reductive amination. Consider the following troubleshooting steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for the iminium ion intermediate. If you are using a different reducing agent like sodium borohydride (NaBH₄), the reaction might be less efficient.

  • Reaction pH: The formation of the iminium ion intermediate is pH-dependent. The optimal pH is typically between 4 and 6. You can use an acid catalyst, such as acetic acid, to maintain the appropriate pH.

  • Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of this compound, a basic diamine, can be achieved through several methods:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Column Chromatography: Chromatography on silica gel can be challenging due to the basic nature of the product, which can lead to tailing. It is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to improve separation.

  • Acid-Base Extraction: The basic nature of the product allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid solution. The aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove neutral impurities. Basification of the aqueous layer will then liberate the free amine, which can be extracted back into an organic solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Symptom Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the freshness and purity of starting materials and reagents, particularly the reducing agent in reductive amination.
Incorrect reaction conditions (temperature, pH, solvent).Optimize reaction parameters. For reductive amination, maintain a pH of 4-6. For N-alkylation, ensure the use of an appropriate base and solvent.
Steric hindrance.If starting materials are sterically hindered, consider using a less bulky protecting group or a more reactive electrophile/nucleophile.
Formation of Multiple Products Over-alkylation in N-alkylation reactions.Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture.
Side reactions of starting materials.Protect sensitive functional groups that may react under the reaction conditions.
Isomerization or rearrangement.Analyze the structure of the byproducts to understand the side reaction pathway and adjust conditions (e.g., temperature, catalyst) accordingly.
Difficult Purification Product and impurities have similar polarities.For column chromatography, try a different solvent system or use a modified stationary phase. Consider derivatization to alter the polarity of the product for easier separation, followed by deprotection.
Product is an oil and difficult to handle.Consider converting the product to a salt (e.g., hydrochloride or tartrate) which is often a crystalline solid and easier to purify by recrystallization.
Product degradation on silica gel.Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.

Experimental Protocols

Proposed Synthesis via Reductive Amination

This protocol describes a plausible and efficient synthesis of this compound via reductive amination of piperidine-4-acetaldehyde with pyrrolidine.

Step 1: Synthesis of Piperidine-4-acetaldehyde

This is a representative procedure and may require optimization.

  • To a solution of 4-(2-hydroxyethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude piperidine-4-acetaldehyde, which is often used directly in the next step without further purification.

Step 2: Reductive Amination

  • To a solution of crude piperidine-4-acetaldehyde (1 equivalent) in anhydrous dichloromethane (DCM), add pyrrolidine (1.2 equivalents) and acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a gradient of DCM:Methanol with 1% triethylamine) to afford this compound.

Quantitative Data

The following table summarizes expected yields for key steps in the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Materials Product Typical Yield Range (%) Key Parameters
Oxidation4-(2-Hydroxyethyl)piperidinePiperidine-4-acetaldehyde70-90Oxidizing agent (e.g., Dess-Martin periodinane, PCC), Temperature
Reductive AminationPiperidine-4-acetaldehyde, PyrrolidineThis compound60-85Reducing agent (e.g., NaBH(OAc)₃), pH, Solvent
N-Alkylation (Alternative Route)4-(2-Chloroethyl)piperidine, PyrrolidineThis compound50-75Base (e.g., K₂CO₃, Et₃N), Solvent, Temperature

Visualizations

General Synthesis Workflow

SynthesisWorkflow start Starting Materials (e.g., 4-(2-Hydroxyethyl)piperidine) oxidation Step 1: Oxidation start->oxidation Dess-Martin Periodinane intermediate Intermediate (Piperidine-4-acetaldehyde) oxidation->intermediate reductive_amination Step 2: Reductive Amination with Pyrrolidine intermediate->reductive_amination Pyrrolidine, NaBH(OAc)3 purification Purification (Distillation or Chromatography) reductive_amination->purification product Final Product This compound purification->product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingLowYield start Low Yield Observed check_reagents Check Reagent Purity & Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, pH) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purification Evaluate Purification Method purification_ok Purification Efficient? check_purification->purification_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_purification Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No optimize_purification Optimize Purification (e.g., change solvent, use modified silica) purification_ok->optimize_purification No end Yield Improved purification_ok->end Yes replace_reagents->end optimize_conditions->end optimize_purification->end

Caption: A decision tree for troubleshooting low reaction yields.

Logical Relationship of Purification Methods

PurificationMethods cluster_methods Purification Options crude Crude Product distillation Vacuum Distillation crude->distillation For thermal stability chromatography Column Chromatography crude->chromatography For polarity differences extraction Acid-Base Extraction crude->extraction For basic compounds pure Pure Product distillation->pure chromatography->pure extraction->pure

Caption: Logical selection of purification methods based on product properties.

Purification challenges of "4-(2-Pyrrolidinoethyl)piperidine" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-(2-Pyrrolidinoethyl)piperidine." This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities largely depend on the synthetic route. A common method for synthesizing the piperidine moiety is the catalytic hydrogenation of a corresponding pyridine precursor.[1] Potential impurities from this process include:

  • Unreacted Starting Materials: The pyridine precursor that was not fully hydrogenated.

  • Partially Hydrogenated Intermediates: Dihydropyridine and tetrahydropyridine species can be present if the reaction is incomplete.[2]

  • Catalyst-Related Byproducts: Side reactions can sometimes lead to ring-opened products, such as δ-amino ketones.[2]

  • Solvent and Reagents: Residual solvents or reagents used in the synthesis and initial workup.

  • Degradation Products: Like many amines, this compound can degrade upon exposure to air and carbon dioxide over time, forming N-oxides and carbonate salts.[3]

Q2: My purified this compound is developing a slight color or forming solids upon storage. What is happening?

A2: This is a common issue with secondary and tertiary amines. Exposure to air can cause oxidation, potentially forming N-oxides.[3] Furthermore, amines can readily absorb atmospheric carbon dioxide (CO2) to form carbonate salts, which often appear as solid precipitates.[3] To prevent this, store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed amber glass bottle.

Q3: Can I use column chromatography to purify this compound?

A3: While possible, purifying amines via standard silica gel chromatography can be challenging due to their basic nature. The amine can streak or bind irreversibly to the acidic silica gel. If chromatography is necessary, consider using a triethylamine (TEA)-basified solvent system or employing alumina as the stationary phase.[4] Another strategy involves protecting the amine nitrogen (e.g., as a Boc-carbamate), which makes it less basic and easier to purify on silica gel.[4]

Q4: What is the recommended method for purifying high-boiling point amines like this one?

A4: For high-boiling point amines (>150 °C), vacuum distillation is the most effective purification method.[5][6] This technique lowers the boiling point of the compound, allowing it to vaporize at a temperature low enough to prevent thermal decomposition.[6][7] It is highly effective at separating the desired amine from non-volatile impurities, higher-boiling byproducts, and polymeric materials.[3]

Troubleshooting Purification Challenges

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Incomplete Separation During Vacuum Distillation
  • Symptom: The distillate is still impure, or the boiling point is not stable during collection.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Fractionation The boiling points of the impurity and product are too close. Use a fractional distillation column (e.g., Vigreux or packed column) under vacuum to increase separation efficiency.
Pressure Fluctuations An unstable vacuum source can cause the boiling point to fluctuate, leading to co-distillation of impurities.[6] Ensure your vacuum pump is stable and use a vacuum regulator for precise pressure control.
Decomposition The distillation temperature is too high, even under vacuum, causing the compound to decompose. Lower the pressure further to decrease the boiling point. Ensure the heating bath temperature is only 20-30 °C higher than the liquid's boiling point.[5]
Foaming/Bumping Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser. Use a magnetic stir bar or boiling chips for smooth boiling. In severe cases, adding a small amount of a high-boiling, inert anti-foaming agent may be necessary.
Issue 2: Low Recovery After Aqueous Acid-Base Extraction
  • Symptom: The final yield of the purified amine is significantly lower than expected after performing an acid wash and basification.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Protonation The pH of the aqueous acid wash was not low enough to fully protonate and dissolve the amine. Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (typically pH < 2) to form the amine salt.[8]
Incomplete Deprotonation The pH of the aqueous layer was not high enough during basification to convert the amine salt back to the free base. Adjust the pH to > 12 with a strong base (e.g., NaOH, KOH) to ensure complete deprotonation before extracting with an organic solvent.
Emulsion Formation A stable emulsion has formed between the organic and aqueous layers, trapping the product. To break the emulsion, try adding a saturated brine solution, gently swirling instead of shaking vigorously, or filtering the mixture through a pad of Celite.
Product Solubility The protonated amine salt may have some solubility in the organic layer, or the free base has some solubility in the aqueous layer. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent to maximize recovery at each step.

Experimental Protocols

Protocol 1: General Purification via Vacuum Distillation

This protocol is a general guideline for purifying high-boiling amines.

  • Drying (Optional): If the crude product contains water, pre-dry it by stirring over a suitable basic drying agent, such as potassium hydroxide (KOH) or calcium hydride (CaH2), for several hours.[3] Decant or filter the liquid to remove the drying agent.

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. A short path distillation head is often suitable. Ensure all joints are properly sealed with vacuum grease.

  • Distillation: Place the crude amine in the distillation flask with a magnetic stir bar. Begin stirring and slowly apply vacuum. Once the desired pressure is stable, gradually heat the flask using an oil bath.

  • Fraction Collection: Discard any initial low-boiling fractions (forerun). Collect the main fraction when the boiling point is stable and corresponds to the desired product. The temperature should remain constant throughout the collection of the pure fraction.

  • Completion: Stop the distillation when the temperature starts to rise or drop, or when only a small residue remains.[3] Release the vacuum before turning off the cooling water and allowing the apparatus to cool.

  • Storage: Transfer the purified liquid to a clean, amber glass bottle and store under an inert atmosphere (e.g., nitrogen) to prevent degradation.

Protocol 2: Purification via Acid-Base Extraction

This method is useful for removing non-basic organic impurities.

  • Dissolution: Dissolve the crude amine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a 1M hydrochloric acid (HCl) solution.[8] The amine will become protonated and move into the aqueous layer. Repeat the acid extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this acidic solution once with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 12). The amine will deprotonate and may form an oily layer.

  • Extraction: Extract the free amine from the basified aqueous solution using an organic solvent (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Visualizations

Purification Workflow

G cluster_start Initial State cluster_methods Purification Methods cluster_analysis Purity Check cluster_end Final Product Crude Crude Product (Amine + Impurities) Distill Vacuum Distillation Crude->Distill Primary Path (High-Boiling) Extract Acid-Base Extraction Crude->Extract Alternative Path (Removes Neutral Impurities) Analysis Purity Analysis (GC-MS, NMR, etc.) Distill->Analysis Extract->Analysis Pure Pure Amine (>99%) Analysis->Pure Purity OK Redo Repeat Purification Analysis->Redo Purity Not OK Redo->Distill G Start Purification Yield is Low Method Which method was used? Start->Method Distill_Check Check for Leaks in Vacuum Setup Method->Distill_Check Distillation Extract_Check Check pH of Aqueous Layers Method->Extract_Check Extraction Distill_Temp Is Distillation Temp Too High? Distill_Check->Distill_Temp Distill_Decomp Product Decomposing. Lower Pressure. Distill_Temp->Distill_Decomp Yes Distill_Residue Significant Residue Left in Flask? Distill_Temp->Distill_Residue No Distill_NonVolatile Impurity is Non-Volatile. Yield is Correct. Distill_Residue->Distill_NonVolatile Yes Distill_Loss Mechanical Loss. Check Transfers. Distill_Residue->Distill_Loss No Extract_Acid Acid Wash pH > 2? Extract_Check->Extract_Acid Extract_Acid_Fix Incomplete Protonation. Re-extract with stronger acid. Extract_Acid->Extract_Acid_Fix Yes Extract_Base Base Wash pH < 12? Extract_Acid->Extract_Base No Extract_Base_Fix Incomplete Deprotonation. Re-basify and re-extract. Extract_Base->Extract_Base_Fix Yes Extract_Emulsion Emulsion Formed? Extract_Base->Extract_Emulsion No Extract_Emulsion_Fix Break Emulsion (e.g., add brine). Extract_Emulsion->Extract_Emulsion_Fix Yes

References

Optimizing reaction conditions for "4-(2-Pyrrolidinoethyl)piperidine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Pyrrolidinoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and practical synthetic routes for this compound are:

  • Route A: N-Alkylation of Pyrrolidine. This involves the reaction of pyrrolidine with a pre-formed 4-(2-haloethyl)piperidine (e.g., chloro- or bromo- derivative). This is a classical nucleophilic substitution reaction.

  • Route B: Two-Step Synthesis from 4-Pyridineethanol. This route begins with the reduction of the pyridine ring of 4-pyridineethanol to form 4-(2-hydroxyethyl)piperidine. The hydroxyl group is then converted to a good leaving group (e.g., a halide or sulfonate ester), followed by nucleophilic substitution with pyrrolidine.

Q2: I am observing significant amounts of di-alkylation or quaternary ammonium salt formation in my N-alkylation reaction. How can I minimize this?

A2: Over-alkylation is a common issue in the synthesis of tertiary amines.[1][2] To minimize the formation of di-alkylation byproducts and quaternary ammonium salts, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of your amine and alkylating agent. Using a large excess of the amine being alkylated can also favor mono-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of the more nucleophilic tertiary amine product reacting further.[3]

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base to neutralize the acid generated during the reaction without competing in the alkylation.[4]

  • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can favor over-alkylation.

Q3: What are the best methods for purifying the final product, this compound?

A3: As a tertiary amine, this compound can be purified using several methods:

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Column chromatography on silica gel is a common purification technique. However, due to the basic nature of the amine, it may interact strongly with the acidic silica.[5] To mitigate this, it is recommended to use a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), or to use an amine-functionalized silica gel.[5][6]

  • Acid-Base Extraction: The basic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase as its salt. The aqueous layer is then basified, and the free amine is re-extracted with an organic solvent.

Q4: Are there any known biological activities or signaling pathways associated with this compound?

A4: Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. It is primarily considered a synthetic intermediate or building block for the development of more complex molecules with potential pharmacological properties. The piperidine and pyrrolidine moieties are common scaffolds in many biologically active compounds.[7]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of Pyrrolidine (Route A)
Potential Cause Recommended Solution(s)
Poor Leaving Group on the Ethylpiperidine Moiety Ensure the halide is sufficiently reactive (I > Br > Cl). If using a chloro- derivative, consider converting it to a more reactive bromo- or iodo- derivative.
Steric Hindrance While less of a concern with pyrrolidine, ensure the reaction temperature and time are optimized to overcome any steric hindrance.
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature or reaction time. Ensure the base is of good quality and used in sufficient quantity.
Side Reactions The alkylating agent, 4-(2-haloethyl)piperidine, can undergo intramolecular cyclization to form a spirocyclic quaternary ammonium salt, especially under strongly basic conditions. Use a milder base and moderate reaction temperatures.
Issue 2: Incomplete Reduction of the Pyridine Ring (Route B, Step 1)
Potential Cause Recommended Solution(s)
Inactive Catalyst If using catalytic hydrogenation, ensure the catalyst (e.g., PtO₂, Rh/C) is fresh and active. Handle pyrophoric catalysts under an inert atmosphere.
Insufficient Hydrogen Pressure Ensure the reaction is performed at the recommended hydrogen pressure for the chosen catalyst and substrate.
Catalyst Poisoning Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.
Incomplete Reaction Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reaction may require extended reaction times or elevated temperatures.
Issue 3: Low Yield in the Conversion of Hydroxyl to Halide (Route B, Step 2)
Potential Cause Recommended Solution(s)
Incomplete Reaction with Thionyl Chloride/Bromide Ensure an adequate excess of the halogenating agent (e.g., SOCl₂) is used. The reaction may require heating under reflux for completion. A protocol for a similar conversion suggests refluxing for 2.5 hours.[8]
Degradation of the Product The resulting haloalkylamine can be unstable. It is often generated and used in situ or isolated as its hydrochloride salt for better stability.[8]
Work-up Issues The product is a water-soluble salt. Avoid aqueous work-ups until after the subsequent alkylation step if possible. If an aqueous work-up is necessary, ensure the pH is controlled to prevent decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation (Route A)

This protocol is a representative procedure based on the N-alkylation of secondary amines.[9][10]

Step 1: Synthesis of 4-(2-Chloroethyl)piperidine Hydrochloride

This intermediate can be synthesized from 4-(2-hydroxyethyl)piperidine.[11] A procedure analogous to the synthesis of the 2-substituted isomer is as follows:[8]

  • To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in chloroform, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid, 4-(2-chloroethyl)piperidine hydrochloride, can be recrystallized from ethanol/ether.

Step 2: N-Alkylation of Pyrrolidine

  • In a round-bottom flask, dissolve 4-(2-chloroethyl)piperidine hydrochloride (1.0 eq) and pyrrolidine (2.5 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, or heat to 50-70 °C to increase the reaction rate. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase containing ~1% triethylamine).

Quantitative Data for N-Alkylation Reactions

The following table provides representative conditions and expected yields for N-alkylation reactions of piperidines, which can be used as a starting point for optimization.

2-Substituted PiperidineAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
2-MethylpiperidineBenzyl bromideK₂CO₃MeCNRT1285
2-PhenylpiperidineEthyl iodideDIPEADMF502478
Piperidine1-(2-chloroethyl)pyrrolidineK₂CO₃ACN7018(Not specified)

Data is generalized from typical N-alkylation procedures.[9]

Visualizations

Logical Workflow for Synthesis Route Selection

Synthesis_Route_Selection cluster_route_b Route B: Two-Step Synthesis cluster_route_a Route A: N-Alkylation start Start: Synthesize This compound reagents Are starting materials 4-pyridineethanol or 4-(2-haloethyl)piperidine readily available? start->reagents b1 Reduce 4-pyridineethanol to 4-(2-hydroxyethyl)piperidine reagents->b1 4-Pyridineethanol is available a1 React 4-(2-haloethyl)piperidine with pyrrolidine in the presence of a base reagents->a1 4-(2-Haloethyl)piperidine is available b2 Convert hydroxyl to a good leaving group (e.g., -Cl, -Br, -OTs) b1->b2 b3 React with pyrrolidine (Nucleophilic Substitution) b2->b3 end_node Product: This compound b3->end_node a1->end_node

Caption: Decision workflow for selecting a synthetic route.

Experimental Workflow for N-Alkylation (Route A)

N_Alkylation_Workflow start Start: Combine Reactants reactants 4-(2-Chloroethyl)piperidine HCl + Pyrrolidine + K₂CO₃ in Acetonitrile start->reactants reaction Stir at RT or Heat (50-70°C) Monitor by TLC/GC-MS reactants->reaction workup Filter and Concentrate reaction->workup extraction Aqueous Work-up (EtOAc, H₂O, Brine) workup->extraction drying Dry (Na₂SO₄), Filter, and Concentrate extraction->drying purification Purify Crude Product drying->purification distillation Vacuum Distillation purification->distillation If liquid & thermally stable chromatography Column Chromatography (Silica gel, Eluent + 1% TEA) purification->chromatography General purpose product Final Product distillation->product chromatography->product

Caption: Step-by-step workflow for the N-alkylation synthesis.

References

"4-(2-Pyrrolidinoethyl)piperidine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and potential degradation products of 4-(2-Pyrrolidinoethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over time. What could be the cause?

A1: Inconsistent analytical results, particularly a decreasing peak area in chromatographic analysis (e.g., HPLC, LC-MS), may suggest that this compound is degrading under your experimental or storage conditions. The molecule contains two tertiary amine functional groups within piperidine and pyrrolidine rings, which can be susceptible to certain degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions. Performing forced degradation studies is a recommended approach to understand the compound's stability profile.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. The tertiary amines in the piperidine and pyrrolidine rings are the most probable sites for degradation.[2] Likely pathways include:

  • Oxidation: The tertiary amines are susceptible to oxidation, which could lead to the formation of N-oxides or even ring-opening products.[2] This can be initiated by atmospheric oxygen over extended periods, or more rapidly in the presence of oxidizing agents.

  • Thermal Degradation: High temperatures can promote complex degradation reactions.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[2]

Hypothetical_Degradation_Pathway This compound This compound N_Oxide N-Oxide Products This compound->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place. It is also advisable to protect it from light. For long-term storage, refrigeration (2-8°C) is recommended.[3] Keep the compound away from heat and sources of ignition.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match.[1][2]2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).
Loss of compound potency or concentration over a short period. Rapid degradation under specific experimental conditions.1. Immediately analyze a freshly prepared sample as a baseline.2. Investigate the effect of solvent, pH, and temperature on stability in your experimental setup.3. Consider using a stabilizing agent if the degradation is unavoidable under the experimental conditions.
Inconsistent results between different batches of the compound. Potential impurities or initial degradation in a specific batch.1. Re-qualify the new batch against a reference standard.2. Analyze the purity of the problematic batch using a high-resolution analytical technique like LC-MS/MS.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.[1][2][4]

1. Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and understand its degradation pathways.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[2]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[2]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[2]

5. Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as RP-HPLC with a C18 column.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, RT, 24h) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT, 24h) Stock->Base Oxidative Oxidative (3% H₂O₂, RT, 8h) Stock->Oxidative Thermal Thermal (80°C, 48h) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Analysis RP-HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Data Presentation

The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.

Stress Condition % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product (Retention Time)
Control (Unstressed) 0%0-
0.1 M HCl (24h, RT) 5%14.2 min
0.1 M NaOH (24h, RT) 8%23.8 min, 5.1 min
3% H₂O₂ (8h, RT) 25%36.5 min
Thermal (80°C, 48h) 12%24.5 min, 7.2 min
Photolytic (ICH Q1B) 18%43.5 min, 5.8 min, 8.1 min, 9.3 min

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low diastereoselectivity in the synthesis of piperidine derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low diastereoselectivity in the synthesis of piperidine derivatives?

Low diastereoselectivity in piperidine synthesis can stem from several factors throughout the reaction process. The key is to understand the interplay between thermodynamics and kinetics, as well as the influence of various reaction components.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a product mixture that reflects thermodynamic stability rather than kinetic preference. Conversely, very low temperatures might not provide sufficient energy for the reaction to proceed at a reasonable rate.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of transition states leading to different diastereomers.[1] For instance, in Pictet-Spengler reactions, polar aprotic solvents may favor cis products, while non-polar solvents can favor the trans isomer.[2]

  • Catalyst Choice: The catalyst plays a crucial role in determining the stereochemical outcome. The choice between heterogeneous catalysts (e.g., Pd/C, PtO₂) and homogeneous catalysts (e.g., Rh-based complexes) can significantly impact the diastereomeric ratio.[3][4] The ligand associated with a metal catalyst can also create a chiral environment that directs the stereoselective formation of one diastereomer.

  • Substrate-Related Factors: The steric and electronic properties of substituents on the starting materials can dictate the preferred direction of attack or cyclization.[1] Bulky protecting groups or substituents can hinder the approach of a reagent from one face of the molecule, thereby favoring the formation of a specific diastereomer.

  • Reagent Choice: The choice of reagents, such as reducing agents, can influence the stereochemical outcome. For example, in the reduction of a cyclic iminium ion, the steric bulk of the hydride source can affect the facial selectivity of the hydride delivery.

Q2: How can I enhance the diastereoselectivity of a Pictet-Spengler reaction for synthesizing piperidine derivatives?

The Pictet-Spengler reaction is a powerful tool for constructing the piperidine core, but achieving high diastereoselectivity can be challenging. Here are some troubleshooting steps:

  • Optimize Reaction Temperature: To favor the kinetically preferred product (often the cis isomer), it is recommended to screen a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[1][2] For the thermodynamically more stable product (often the trans isomer), increasing the temperature or prolonging the reaction time may be beneficial.[2]

  • Screen Acid Catalysts: The nature and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state. It is advisable to evaluate a panel of Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).[1][2]

  • Vary the Solvent: Experiment with solvents of differing polarities. Non-polar solvents like toluene or dichloromethane may favor one diastereomer, while more polar solvents like acetonitrile could favor the other.[1][2]

  • Modify the Substrate: If feasible, consider altering the protecting groups or other substituents on the starting materials to introduce greater steric hindrance, which can favor the formation of a single diastereomer.[1]

Q3: What is the function of a chiral auxiliary in controlling diastereoselectivity, and how do I select an appropriate one?

A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate. It directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.[3][5]

The choice of a chiral auxiliary depends on the specific reaction and the desired stereochemical outcome. Some commonly used auxiliaries in piperidine synthesis include:

  • Evans' Oxazolidinones: These are widely used for stereoselective alkylations and aldol reactions.[6][7]

  • Phenylglycinol-derived Lactams: These have proven to be versatile for the enantioselective synthesis of variously substituted piperidine derivatives.[8]

  • Carbohydrate-derived Auxiliaries: For example, arabinopyranosylamine can be used to direct the stereoselective synthesis of 2-substituted dehydropiperidinones.[9]

The selection of an auxiliary should be based on its ability to impart high facial selectivity, its ease of attachment and cleavage, and its potential for recovery and reuse.

Q4: How can I effectively remove a chiral auxiliary without compromising the stereochemistry of my piperidine product?

The cleavage of a chiral auxiliary is a critical step and must be performed under conditions that do not cause racemization or epimerization of the newly formed stereocenters. The cleavage method depends on the type of auxiliary used.

  • For Evans' Oxazolidinones (N-acyl oxazolidinones):

    • Reductive Cleavage: Treatment with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to an alcohol, releasing the chiral auxiliary.

    • Hydrolytic Cleavage: Saponification with aqueous bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) can hydrolyze the amide bond to yield the carboxylic acid.

    • Transesterification: Reaction with an alkoxide, such as sodium methoxide (NaOMe) in methanol, can produce the corresponding methyl ester.[6]

  • For Pseudoephedrine Amides: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, or by reduction with a suitable reducing agent.[6]

It is crucial to carefully select the cleavage conditions to ensure they are compatible with the functional groups present in the molecule and do not compromise the stereochemical integrity of the product.

Q5: Can enzymatic reactions be utilized to enhance diastereoselectivity in piperidine synthesis?

Yes, enzymatic reactions offer a powerful and often highly selective method for controlling stereochemistry in piperidine synthesis. Biocatalysts can provide excellent enantio- and diastereoselectivity under mild reaction conditions.[10][11]

  • Ene-Reductases (EReds): These enzymes can catalyze the asymmetric reduction of C=C double bonds in tetrahydropyridines to yield chiral piperidines with high stereoselectivity.[10]

  • Imine Reductases (IREDs): IREDs can be used for the asymmetric reduction of imines and iminium ions, which are common intermediates in piperidine synthesis.[10]

  • Transaminases (TAs): ω-Transaminases can be employed for the asymmetric synthesis of chiral amines, which can be key precursors for chiral piperidines.[11]

The use of whole-cell biocatalysts or isolated enzymes in cascade reactions can provide a highly efficient and stereoselective route to complex piperidine derivatives.[10]

Part 2: Troubleshooting Guides

Guide 1: Low Diastereoselectivity in the Catalytic Hydrogenation of Substituted Pyridines
Issue Potential Cause(s) Suggested Solution(s)
Poor cis/trans ratio Suboptimal Catalyst: The chosen catalyst (e.g., Pd/C) may not provide sufficient stereocontrol.- Screen other catalysts such as Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Rhodium(III) oxide (Rh₂O₃).[3][12] - Consider using a homogeneous catalyst with a chiral ligand for asymmetric hydrogenation.
Reaction Conditions: Temperature and pressure are not optimized.- Increase hydrogen pressure (e.g., 30-80 bar) to potentially favor the formation of the cis isomer.[12] - Vary the reaction temperature. Lower temperatures may enhance selectivity.
Solvent Choice: The solvent may not be ideal for achieving high diastereoselectivity.- Experiment with different solvents. Acetic acid is a common choice, but others like ethanol or methanol could be explored.
Formation of Byproducts Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions.- Increase reaction time and/or the severity of conditions (temperature, pressure).[12]
Ring Opening: Presence of water or certain catalysts can promote ring opening.- Ensure anhydrous conditions are maintained.[12]
Over-reduction: Harsh conditions may reduce other functional groups.- Choose a more chemoselective catalyst.[12]
Guide 2: Poor Diastereoselectivity in the Reduction of Substituted Tetrahydropyridines
Issue Potential Cause(s) Suggested Solution(s)
Low Diastereomeric Ratio Reducing Agent: The chosen reducing agent may not be sterically demanding enough to provide good facial selectivity.- Screen a variety of reducing agents, such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or L-Selectride.[1][13]
Acid Co-reagent: The acid used to form the iminium ion intermediate may not be optimal.- Evaluate different acids, including pivalic acid, p-toluenesulfonic acid (TsOH), or trifluoroacetic acid (TFA).[1]
Reaction Temperature: The temperature may be too high, leading to equilibration.- Conduct the reduction at lower temperatures (e.g., 0 °C to -78 °C).[1]

Part 3: Data and Protocols

Data Tables

Table 1: Effect of Reaction Conditions on the Diastereoselective Reduction of a Dihydropyridine Intermediate [1]

EntryAcid (5 equiv)Reducing Agent (3 equiv)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Pivalic AcidNaBH(OAc)₃Toluene0 to RT95>95:5
2TsOHNaBH(OAc)₃Toluene0 to RT8594:6
3TFANaBH(OAc)₃Toluene0 to RT7592:8
4Pivalic AcidNaBH₄Toluene/EtOH0 to RT8890:10

Note: Data is adapted from a specific example and serves as a general guide.

Table 2: Comparison of Catalysts for the Asymmetric Hydrogenation of a Pyridinium Salt [8]

EntryCatalyst PrecursorChiral AmineSolventYield (%)Diastereomeric Ratio (dr)
1[RhCpCl₂]₂(R)-1-PhenylethylamineDCM/H₂O85>20:1
2[Ru(p-cymene)Cl₂]₂(R)-1-PhenylethylamineDCM/H₂O7015:1
3[IrCpCl₂]₂(R)-1-PhenylethylamineDCM/H₂O6510:1

Note: This table illustrates the impact of different metal catalysts in a specific asymmetric reductive amination context.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Catalytic Hydrogenation of a Substituted Pyridine [12]

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or crystallization to isolate the desired diastereomer.

Protocol 2: General Procedure for the Pictet-Spengler Reaction with High Diastereoselectivity [2]

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Acid Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) to the cooled solution.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Workup: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the diastereomers.

Protocol 3: General Procedure for the Cleavage of an Evans Chiral Auxiliary [6]

  • Reactant Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq) in an appropriate anhydrous solvent (e.g., THF or diethyl ether) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: For reductive cleavage, slowly add a solution of lithium borohydride (2.0 eq) in THF. For hydrolytic cleavage, add an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup:

    • Reductive Cleavage: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

    • Hydrolytic Cleavage: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the product by flash column chromatography. The chiral auxiliary can often be recovered from the aqueous layer.

Part 4: Visualizations

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Temp Is Temperature Optimized? Check_Conditions->Temp Temp->Check_Conditions No, Optimize Temp Solvent Is Solvent Appropriate? Temp->Solvent Yes Solvent->Check_Conditions No, Screen Solvents Catalyst Is Catalyst Optimal? Solvent->Catalyst Yes Catalyst->Check_Conditions No, Screen Catalysts Substrate Review Substrate Design Catalyst->Substrate Yes Protecting_Group Steric Hindrance from Protecting Group? Substrate->Protecting_Group Chiral_Aux Consider Chiral Auxiliary Protecting_Group->Chiral_Aux Optimization Insufficient Success High Diastereoselectivity Achieved Protecting_Group->Success Optimized Enzymatic Explore Enzymatic Methods Chiral_Aux->Enzymatic Further Optimization Needed Chiral_Aux->Success Successful Implementation Enzymatic->Success Successful Implementation

Caption: A troubleshooting workflow for addressing low diastereoselectivity.

Factors_Influencing_Diastereoselectivity Diastereoselectivity Diastereoselectivity in Piperidine Synthesis Reaction_Conditions Reaction Conditions Temperature (Kinetic vs. Thermodynamic) Solvent Polarity & Coordination Reaction Time & Concentration Diastereoselectivity->Reaction_Conditions Catalysis Catalysis Catalyst Type (Hetero/Homogeneous) Chiral Ligands Organocatalysts Biocatalysts (Enzymes) Diastereoselectivity->Catalysis Substrate_Control Substrate Control Steric Hindrance Electronic Effects Protecting Groups Diastereoselectivity->Substrate_Control Reagents Reagents Choice of Reducing/Oxidizing Agent Use of Chiral Auxiliaries Diastereoselectivity->Reagents

Caption: Key factors influencing diastereoselectivity in piperidine synthesis.

References

"4-(2-Pyrrolidinoethyl)piperidine" handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 4-(2-Pyrrolidinoethyl)piperidine. Below, you will find frequently asked questions, troubleshooting guides for common experimental issues, and summarized data to ensure the safe and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is classified as a combustible solid, so it should be kept away from heat, sparks, and open flames. For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is recommended to prevent degradation from atmospheric components like carbon dioxide and moisture.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect the eyes, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Q3: Is this compound soluble in common laboratory solvents?

Q4: What are the main hazards associated with this compound?

A4: this compound is classified as a combustible solid. Piperidine and its derivatives can be irritating to the skin, eyes, and respiratory system. Direct contact should be avoided. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis Reactions

Low yields in reactions involving the synthesis of or with this compound can be frustrating. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Reaction Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK solution_reagents Use fresh, pure reagents. Confirm molar ratios. check_reagents->solution_reagents check_workup Analyze Work-up and Purification Steps check_conditions->check_workup Conditions OK solution_conditions Optimize temperature. Extend reaction time. Ensure inert atmosphere. check_conditions->solution_conditions solution_workup Check for product loss during extraction or chromatography. check_workup->solution_workup end Yield Improved check_workup->end Work-up Optimized

Caption: A logical workflow to diagnose and resolve low reaction yields.

Q: My N-alkylation reaction with this compound is giving a low yield. What should I check?

A:

  • Reagent Quality: Ensure that your starting materials are pure and dry. Secondary amines can absorb water and carbon dioxide from the air, which can interfere with the reaction.

  • Base Strength: If your reaction generates an acid byproduct, it can protonate the starting amine, rendering it non-nucleophilic. Consider adding a non-nucleophilic base to neutralize the acid.

  • Leaving Group: The reactivity of your alkylating agent is dependent on the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Solvent Choice: The solvent can significantly impact the reaction rate. Polar apathetic solvents like acetonitrile or DMF are often good choices for N-alkylation.

  • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, be cautious of potential side reactions at higher temperatures.

Issue 2: Impurities in the Final Product

The presence of impurities can compromise the results of your experiments. This section provides guidance on identifying and mitigating common impurities.

Troubleshooting Workflow for Product Impurities

impurity_troubleshooting start Impure Product identify_impurity Characterize Impurity (NMR, LC-MS, GC-MS) start->identify_impurity source_starting_material Unreacted Starting Material? identify_impurity->source_starting_material source_side_product Side Reaction Product? identify_impurity->source_side_product source_degradation Degradation Product? identify_impurity->source_degradation solution_starting_material Increase reaction time/temperature. Adjust stoichiometry. source_starting_material->solution_starting_material solution_side_product Modify reaction conditions. Use a more selective reagent. source_side_product->solution_side_product solution_degradation Use milder conditions. Ensure inert atmosphere. source_degradation->solution_degradation end Pure Product Obtained solution_starting_material->end solution_side_product->end solution_degradation->end

Caption: A decision tree for identifying and mitigating product impurities.

Q: I am observing an unknown peak in the NMR spectrum of my product. What could it be?

A:

  • Unreacted Starting Materials: Check the chemical shifts against your starting materials. If the reaction has not gone to completion, you will see signals from the limiting reagent.

  • Pyridine-like Impurities: If the synthesis of the piperidine ring involved the reduction of a pyridine precursor, residual pyridine can be a common impurity and is often difficult to remove by distillation due to azeotrope formation.[4]

  • Oxidation Products: Exposure to air can lead to the formation of oxidation products, which may cause a yellowish discoloration.

  • Solvent Residues: Ensure that all solvents used during the work-up and purification have been thoroughly removed under vacuum.

Quantitative Data Summary

Quantitative data for this compound is limited in publicly available literature. The following tables provide data for the parent compound, piperidine, and general stability information for secondary amines, which can serve as a useful proxy.

Table 1: Physicochemical Properties of Piperidine (as a proxy)

PropertyValueReference
Molecular FormulaC₅H₁₁N[3]
Molar Mass85.15 g/mol [3]
Boiling Point106 °C[5]
Melting Point-7 °C[5]
Density0.862 g/mL[5]
pKa (of conjugate acid)11.22[5]

Table 2: General Solubility of Piperidine (as a proxy)

SolventSolubilityReference
WaterMiscible[3]
Alcohols (e.g., Ethanol)Soluble[3]
Ethers (e.g., Diethyl ether)Soluble[3]
ChloroformSoluble[3]
HexaneLimited[3]

Table 3: General Stability of Secondary Amines

ConditionStability ConsiderationReference
Air ExposureCan absorb CO₂ to form carbamates and may be susceptible to oxidation.[4]
High TemperatureThermal degradation can occur, especially in the presence of CO₂.[6]
Strong AcidsForms stable ammonium salts.[1]
Strong Oxidizing AgentsIncompatible; can lead to vigorous reactions.[4]

Experimental Protocols

Synthesis of 4-(1-pyrrolidinyl)piperidine Derivatives (Representative Protocol)

This protocol describes the synthesis of N-phenacyl-4-(1-pyrrolidinyl)piperidine derivatives.

Materials:

  • 4-(1-pyrrolidinyl)piperidine

  • Substituted phenacyl bromide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Magnetic stirrer

  • Round bottom flask

  • Reflux condenser

Procedure:

  • To a solution of 4-(1-pyrrolidinyl)piperidine (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the substituted phenacyl bromide (1 equivalent) to the reaction mixture.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-phenacyl-4-(1-pyrrolidinyl)piperidine derivative.[7]

Characterization: The final product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7]

References

Avoiding common pitfalls in "4-(2-Pyrrolidinoethyl)piperidine" derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-(2-Pyrrolidinoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common pitfalls encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my N-alkylation reaction with an alkyl halide. What are the potential causes?

A1: Low yields in N-alkylation reactions of this compound can stem from several factors. Firstly, ensure the purity of your starting materials and the dryness of your solvent, as moisture can quench reagents.[1] The choice of base and solvent is also critical; a common pitfall is using a base that is not strong enough to deprotonate the resulting ammonium salt, which can slow down or halt the reaction.[2] Additionally, suboptimal reaction conditions such as temperature and reaction time can lead to incomplete conversion.[1] Consider performing small-scale trial reactions to optimize these parameters.

Q2: My reaction is producing a mixture of products, including a di-alkylated species. How can I improve the selectivity for mono-alkylation?

A2: The presence of two tertiary amine centers in this compound introduces the challenge of chemoselectivity. The pyrrolidine nitrogen is generally considered to be slightly more basic and potentially more nucleophilic than the piperidine nitrogen, which can lead to preferential alkylation at that site, though this is not always guaranteed and is substrate-dependent.[3][4] Over-alkylation, leading to the formation of a quaternary ammonium salt at one or both nitrogen atoms, is a common side reaction, especially if an excess of the alkylating agent is used.[2][5] To favor mono-alkylation, it is recommended to use the piperidine derivative as the limiting reagent and to add the alkylating agent slowly to the reaction mixture.[2] Reductive amination is an alternative strategy that can offer higher selectivity and avoids the issue of over-alkylation.[5]

Q3: I have successfully performed an N-alkylation, but my product is degrading during workup or purification. What could be the cause?

A3: A potential degradation pathway for the quaternary ammonium salt product is the Hofmann elimination, especially if the workup is performed at elevated temperatures or under basic conditions.[1][6][7] This β-elimination reaction results in the formation of an alkene and a tertiary amine, leading to loss of the desired product.[8][9] To mitigate this, it is advisable to perform the workup at lower temperatures and to use milder bases if a basic wash is required.

Q4: I am struggling to purify my derivatized product from the unreacted starting material and other byproducts. What purification strategies do you recommend?

A4: The purification of tertiary amine derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography.[10] One approach is to use an amine-functionalized silica gel for column chromatography, which can significantly improve separation.[10] Alternatively, adding a small amount of a competing amine, such as triethylamine, to the mobile phase during standard silica gel chromatography can also be effective.[10] For non-chromatographic methods, buffer-assisted extraction at different pH values can be used to separate primary, secondary, and tertiary amines.[11] Adsorbents like aluminum oxide can also be employed to remove polar impurities.[12][13]

Q5: I suspect an N-oxide is forming as a side product in my reaction. How can I detect and avoid this?

A5: Tertiary amines can be oxidized to N-oxides, which are highly polar and water-soluble compounds.[14][15] This can occur if the reaction is exposed to oxidizing agents or even air over prolonged periods.[15] N-oxide formation can be detected by mass spectrometry, as it will result in an increase in mass of 16 amu. To avoid this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your reagents and solvents are free of peroxides.[1]

Troubleshooting Guides

Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Step Rationale
Impure Reagents/Wet Solvents Use high-purity, anhydrous solvents and fresh reagents. Dry solvents using standard laboratory procedures if necessary.Impurities can act as catalysts for side reactions, and water can hydrolyze or react with reagents.[1]
Suboptimal Reaction Temperature Systematically vary the reaction temperature (e.g., 0 °C, room temperature, 50 °C) in small-scale trials.Some reactions require heating to proceed at a reasonable rate, while others may produce side products at elevated temperatures.[16]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS at different time points (e.g., 1h, 4h, 12h, 24h).Derivatization reactions can be slow, and stopping the reaction prematurely will result in low conversion.[5]
Inappropriate Base For N-alkylations, ensure a suitable base (e.g., K₂CO₃, DIPEA) is used in sufficient quantity (at least 1.1 equivalents) to neutralize the acid formed.The formation of an ammonium salt can inhibit further reaction; a base is required to regenerate the free amine.[2]
Poor Selectivity (Mixture of Products)
Potential Cause Troubleshooting Step Rationale
Over-alkylation Use a slight excess of the this compound and add the alkylating agent dropwise.This minimizes the concentration of the alkylating agent at any given time, reducing the likelihood of di-alkylation.[2]
Lack of Chemoselectivity Consider a protecting group strategy if derivatization at a specific nitrogen is required. Alternatively, reductive amination often provides better selectivity than direct alkylation.The two tertiary amines have different steric and electronic environments. Reductive amination is generally more selective for the less hindered amine.[5][17]
Side Reactions Run the reaction under an inert atmosphere and use degassed solvents. Avoid excessive heat.This minimizes the formation of N-oxides and other degradation products.[15]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous acetonitrile (MeCN)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, dry potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.05 eq.) to the stirred suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[5]

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (potentially with 1% triethylamine in the eluent) to obtain the desired N-alkylated product.[10]

Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the acylation of this compound. Given the presence of two nucleophilic centers, this reaction may yield a mixture of products.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.[18]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the derivatization of piperidine scaffolds. Note that yields are highly dependent on the specific substrates and reaction scale.

Derivatization TypeReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
N-Alkylation Benzyl bromideK₂CO₃MeCNRoom Temp12-2470-90[5]
N-Alkylation Ethyl iodideDIPEAMeCNRoom Temp12-18< 70[2]
Reductive Amination BenzaldehydeNaBH(OAc)₃DCERoom Temp1-2480-95[5]
N-Acylation Benzoyl chlorideNEt₃DCM0 to RT2-485-95[18]
N-Acylation Acetic anhydridePyridineDCMRoom Temp2-680-90[18]

Visualizations

experimental_workflow General Workflow for Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with This compound reagents Select Derivatizing Agent (Alkyl Halide, Acyl Chloride, etc.) start->reagents conditions Choose Solvent and Base reagents->conditions reaction Perform Derivatization (Control Temperature & Time) conditions->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for the derivatization of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Assess Reagent & Solvent Purity/Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Review Workup & Purification Procedure start->check_workup impure Purify/Dry Reagents & Solvents check_reagents->impure Impure/Wet suboptimal Systematically Optimize Conditions check_conditions->suboptimal Suboptimal loss Modify Purification Method (e.g., amine-silica, buffered elution) check_workup->loss Product Loss

Caption: A logical workflow for troubleshooting low-yield derivatization reactions.

signaling_pathway Inhibition of NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor ikk IKK Complex receptor->ikk activates tnfa TNF-α tnfa->receptor ikb IκBα ikk->ikb phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb->ikb bound & inactive nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_p->nfkb releases proteasome Proteasome ikb_p->proteasome ubiquitination & degradation derivative Piperidine Derivative (Potential Inhibitor) derivative->ikk inhibits dna DNA nfkb_nuc->dna binds transcription Transcription of Inflammatory Genes dna->transcription

Caption: Potential mechanism of action for piperidine derivatives as anti-inflammatory agents via inhibition of the NF-κB pathway.[19]

References

Technical Support Center: Scaling Up the Synthesis of "4-(2-Pyrrolidinoethyl)piperidine" for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "4-(2-Pyrrolidinoethyl)piperidine" on a scale suitable for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up the production of this compound?

A1: For preclinical quantities, two primary synthetic routes starting from the commercially available 4-(2-hydroxyethyl)piperidine are recommended due to their scalability and use of well-established reactions.

  • Route A: Tosylation and Nucleophilic Substitution. This two-step process involves the conversion of the primary alcohol in 4-(2-hydroxyethyl)piperidine to a tosylate, creating a good leaving group, followed by nucleophilic substitution with pyrrolidine.

  • Route B: Oxidation and Reductive Amination. This route consists of oxidizing the primary alcohol to an aldehyde, followed by a reductive amination reaction with pyrrolidine to form the final product.

Q2: Is N-protection of the piperidine ring necessary for these synthetic routes?

A2: For Route B, N-protection of the piperidine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, is highly recommended prior to the oxidation step. This prevents side reactions and simplifies purification. The Boc group can be removed in the final step. For Route A, while the reaction can sometimes be performed without protection, N-protection can lead to cleaner reactions and higher yields, particularly during the tosylation step.

Q3: What are the critical parameters to control during the tosylation of 4-(2-hydroxyethyl)piperidine (Route A)?

A3: Temperature control is crucial. The reaction should be carried out at low temperatures (typically 0 °C to room temperature) to prevent side reactions. The choice of base (e.g., pyridine, triethylamine) and solvent (e.g., dichloromethane, chloroform) can also significantly impact the reaction's efficiency and should be carefully selected and dried to prevent hydrolysis of the tosyl chloride.

Q4: What is a common side product in the tosylation reaction, and how can it be minimized?

A4: A common side product is the corresponding chloride, formed by the displacement of the tosylate by chloride ions. This can be minimized by using a non-chloride containing base and ensuring the purity of the starting materials and solvents.[1]

Q5: Which reducing agent is most suitable for the reductive amination step (Route B) at a larger scale?

A5: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for scaling up this reaction.[2][3][4] It is milder and more selective for the iminium ion over the aldehyde starting material compared to other borohydrides like sodium borohydride, which can reduce the aldehyde before imine formation is complete.[2][3] This one-pot procedure simplifies the process and often leads to higher yields.[4]

Q6: My final product, this compound, is difficult to purify by standard silica gel chromatography. What are some solutions?

A6: The basic nature of the two nitrogen atoms in the molecule can lead to significant tailing on standard silica gel. To improve purification:

  • Use a basic modifier in the mobile phase: Adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Acid-base extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and washing with a dilute acid to extract the basic product into the aqueous phase. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

  • Use a different stationary phase: Alumina or reverse-phase silica gel can be effective alternatives to standard silica gel for the purification of basic compounds.

Troubleshooting Guides

Route A: Tosylation and Nucleophilic Substitution
Problem Possible Cause(s) Troubleshooting/Solution(s)
Low yield of tosylate - Incomplete reaction. - Hydrolysis of tosyl chloride. - Competing elimination reaction.- Monitor the reaction by TLC or LC-MS to ensure completion. - Use anhydrous solvents and reagents. - Maintain a low reaction temperature (0 °C).
Formation of a significant amount of 2-(piperidin-4-yl)ethyl chloride Presence of chloride ions in the reaction mixture.- Use a non-chloride base (e.g., pyridine). - Ensure all glassware is free of chloride residue.
Low yield of this compound in the substitution step - Incomplete reaction. - Poor nucleophilicity of pyrrolidine. - Side reactions of the tosylate (e.g., elimination).- Increase the reaction temperature or time. - Use a slight excess of pyrrolidine. - Ensure the tosylate is pure and dry before use.
Difficult purification of the final product Co-elution with unreacted pyrrolidine or other basic impurities.- Perform an acid-base workup to remove excess pyrrolidine. - Use column chromatography with a triethylamine-modified eluent.
Route B: Oxidation and Reductive Amination
Problem Possible Cause(s) Troubleshooting/Solution(s)
Low yield of the aldehyde after oxidation (e.g., Swern oxidation) - Incomplete reaction. - Over-oxidation to the carboxylic acid (less likely with Swern). - Unstable aldehyde intermediate.- Ensure accurate temperature control during the Swern oxidation (-78 °C). - Use freshly distilled reagents. - Use the crude aldehyde immediately in the next step without extensive purification.
Low yield of the final product in the reductive amination - Incomplete imine formation. - Inactive reducing agent. - Reduction of the aldehyde before imine formation.- If not using STAB, allow sufficient time for imine formation before adding the reducing agent. - Use fresh sodium triacetoxyborohydride. - Consider adding a catalytic amount of acetic acid to facilitate imine formation.
Presence of unreacted aldehyde in the final product Incomplete reductive amination.- Increase the amount of reducing agent or reaction time. - Ensure the pyrrolidine is of high purity.
Final product is contaminated with the starting alcohol Incomplete oxidation or reduction of the aldehyde back to the alcohol.- Re-optimize the oxidation step to ensure full conversion. - Use a selective reducing agent like STAB that does not readily reduce aldehydes.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Tosylation & Substitution Route B: Oxidation & Reductive Amination
Starting Material 4-(2-hydroxyethyl)piperidine4-(2-hydroxyethyl)piperidine
Key Intermediates 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate4-Piperidineacetaldehyde
Number of Steps 2 (3 with N-protection)2 (3 with N-protection/deprotection)
Key Reagents p-Toluenesulfonyl chloride, PyrrolidineOxalyl chloride, DMSO, Triethylamine, Pyrrolidine, Sodium triacetoxyborohydride
Potential for Scale-up GoodGood
Common Issues Formation of chloride byproduct, Elimination side reactionsStability of aldehyde intermediate, Over-reduction

Table 2: Analytical Data for this compound

Analytical Technique Expected Results
Appearance Colorless to pale yellow oil or low melting solid
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
¹H NMR (CDCl₃, 500 MHz) δ (ppm): ~2.9-2.5 (m, piperidine & pyrrolidine N-CH₂), ~2.1-1.2 (m, piperidine & pyrrolidine CH & CH₂)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): ~62 (piperidine C4), ~54 (pyrrolidine N-CH₂), ~46 (piperidine N-CH₂), ~35-23 (aliphatic CH & CH₂)
GC-MS Expected molecular ion peak at m/z 182

Experimental Protocols

Route A: Tosylation and Nucleophilic Substitution

Step 1: Synthesis of 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate

  • Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 2-(piperidin-4-yl)ethyl 4-methylbenzenesulfonate (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Add pyrrolidine (1.5-2.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an acid-base extraction to purify the crude product.

  • Further purification can be achieved by column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine.

Route B: Oxidation and Reductive Amination (with N-Boc protection)

Step 1: N-Boc Protection of 4-(2-hydroxyethyl)piperidine

  • Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Swern Oxidation to tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

  • In a flame-dried, three-necked flask under nitrogen, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Stir for 15 minutes, then add a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in dichloromethane dropwise, keeping the temperature below -60 °C.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde is often used immediately in the next step.

Step 3: Reductive Amination and Deprotection

  • Dissolve the crude tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane.

  • Add pyrrolidine (1.2 eq).

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 12-16 hours at room temperature, monitoring by LC-MS.

  • Quench with saturated sodium bicarbonate solution and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude N-Boc protected final product.

  • For deprotection, dissolve the crude product in dichloromethane and add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution.

  • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate under reduced pressure and perform an acid-base workup to isolate the final product. Purify by column chromatography if necessary.

Visualizations

G cluster_A Route A: Tosylation & Nucleophilic Substitution cluster_B Route B: Oxidation & Reductive Amination A_Start 4-(2-hydroxyethyl)piperidine A_Int 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate A_Start->A_Int  p-TsCl, Base   A_End This compound A_Int->A_End  Pyrrolidine, Base   B_Start 4-(2-hydroxyethyl)piperidine B_Int1 4-Piperidineacetaldehyde B_Start->B_Int1  Oxidation (e.g., Swern)   B_End This compound B_Int1->B_End  Pyrrolidine, NaBH(OAc)₃  

Caption: Comparison of two primary synthetic routes for this compound.

G Start Crude this compound Decision1 Are there non-basic organic impurities? Start->Decision1 Step1 Perform Acid-Base Extraction (Dissolve in organic solvent, wash with acid, basify aqueous layer, re-extract) Decision1->Step1 Yes Decision2 Is the product pure enough? Decision1->Decision2 No Step1->Decision2 Step2 Column Chromatography (Silica gel, mobile phase with ~0.5% triethylamine) Decision2->Step2 No End Pure this compound Decision2->End Yes Step2->End Impure Product still impure

Caption: Decision workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Piperidine-Based Scaffolds in Drug Discovery: "4-(2-Pyrrolidinoethyl)piperidine" in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its conformational rigidity and the presence of a basic nitrogen atom make it a versatile building block for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of "4-(2-Pyrrolidinoethyl)piperidine" with other prominent piperidine-based scaffolds, including 4-aminopiperidine, 4-hydroxypiperidine, piperidine-4-carboxylic acid, and N-arylpiperidine. By presenting available experimental data, this document aims to inform scaffold selection in the intricate process of drug design.

At a Glance: Comparative Physicochemical and Biological Properties

The choice of a piperidine scaffold significantly influences a compound's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The following table summarizes key properties of the discussed scaffolds. It is important to note that the biological activity data presented is not from direct head-to-head comparative studies but is compiled from various sources investigating similar biological targets to provide a relevant, albeit indirect, comparison.

ScaffoldStructureKey Physicochemical CharacteristicsRepresentative Biological Activity Data
This compound this compoundCombines the features of both piperidine and pyrrolidine rings, potentially influencing lipophilicity and basicity. The ethyl linker provides flexibility.Target: Sigma-1 (σ1) ReceptorCompound: Analog with N-benzyl groupActivity: Ki = 7.9 nM[2]
4-Aminopiperidine 4-AminopiperidineThe primary amino group offers a key point for hydrogen bonding and further derivatization. Generally increases polarity.Target: Protein Kinase B (Akt1)Compound: Pyrrolopyrimidine derivativeActivity: IC50 = 0.027 µM[3]
4-Hydroxypiperidine 4-HydroxypiperidineThe hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and target interactions.Target: Dopamine Transporter (DAT)Compound: Benzhydryloxyethyl derivativeActivity: IC50 = 4.05 nM[4]
Piperidine-4-carboxylic Acid Piperidine-4-carboxylic AcidThe carboxylic acid moiety introduces a negative charge at physiological pH, significantly impacting solubility and potential for ionic interactions.Target: GABA-A ReceptorCompound: Isonipecotic acidActivity: Partial agonist (Emax = 46-57% for α1, α2, α3, α5 subunits)[5]
N-Arylpiperidine N-ArylpiperidineThe direct attachment of an aryl group to the piperidine nitrogen introduces aromatic interactions and can significantly modulate electronic properties and metabolic stability.Target: Dopamine D2 ReceptorCompound: Conformationally restricted N-arylpiperazine analogActivity: Ki < 1 µM[6]

In-Depth Scaffold Analysis

This compound: A Dual-Heterocycle Scaffold

The "this compound" scaffold is unique in that it incorporates both a piperidine and a pyrrolidine ring. This combination offers a distinct three-dimensional structure and a different profile of basicity and lipophilicity compared to simpler piperidine derivatives. The ethyl linker between the two rings provides a degree of conformational flexibility, which can be advantageous for optimizing binding to a target protein.

Research into derivatives of the closely related 4-(2-aminoethyl)piperidine scaffold has shown high affinity for the sigma-1 (σ1) receptor, a target implicated in various central nervous system (CNS) disorders.[7] The presence of the pyrrolidine ring in "this compound" could further modulate this activity and influence its pharmacokinetic properties.

4-Aminopiperidine: A Versatile Building Block

The 4-aminopiperidine scaffold is widely used in medicinal chemistry due to the versatility of the amino group, which can be readily modified to introduce a wide range of substituents. This allows for the fine-tuning of a compound's properties to achieve desired potency and selectivity. Derivatives of 4-aminopiperidine have shown significant activity as inhibitors of protein kinases, such as Akt, which are crucial targets in oncology.[3] However, the primary amine can also be a site of metabolic liability, a factor that needs to be considered during drug design.[8]

4-Hydroxypiperidine: Modulating Polarity and Target Interactions

The introduction of a hydroxyl group at the 4-position of the piperidine ring provides a valuable tool for modulating a compound's polarity and its ability to form hydrogen bonds with the target protein. This can lead to improved solubility and binding affinity. 4-Hydroxypiperidine derivatives have been successfully developed as potent ligands for various targets, including the dopamine transporter, highlighting their utility in the development of CNS-active agents.[4]

Piperidine-4-carboxylic Acid: A Scaffold for Mimicking Amino Acid Neurotransmitters

Piperidine-4-carboxylic acid, also known as isonipecotic acid, serves as a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).[5] This structural mimicry makes it a valuable scaffold for designing ligands that target GABA receptors and transporters. The carboxylic acid group is typically ionized at physiological pH, which can enhance aqueous solubility but may also limit blood-brain barrier penetration.

N-Arylpiperidine: Introducing Aromatic Interactions

The N-arylpiperidine scaffold is characterized by the direct attachment of an aromatic ring to the piperidine nitrogen. This structural feature allows for the exploration of π-π stacking and other aromatic interactions within the binding site of a target protein. N-arylpiperidine derivatives are prevalent in CNS drug discovery, with many compounds showing high affinity for dopamine and serotonin receptors.[6][9] The nature and substitution pattern of the aryl group can be systematically varied to optimize potency, selectivity, and metabolic stability.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay is used to determine the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The kinase, its substrate (often a peptide), and ATP are combined in a buffer solution in the wells of a microplate.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay measuring the incorporation of radioactive phosphate or an antibody-based method (e.g., ELISA) that detects the phosphorylated product.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway and a typical experimental workflow.

G Simplified GPCR Signaling Pathway Ligand Ligand (e.g., Piperidine Derivative) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified signaling pathway for a G Protein-Coupled Receptor (GPCR).

G Experimental Workflow for In Vitro Compound Screening cluster_0 Primary Screening cluster_1 Secondary Screening Compound_Library Compound Library (Piperidine Scaffolds) Primary_Assay High-Throughput Primary Assay (e.g., Binding Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50) Hit_Identification->Dose_Response Active 'Hits' Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel ADME_Assays In Vitro ADME Assays (Metabolic Stability, Permeability) Selectivity_Panel->ADME_Assays Lead_Optimization Lead Optimization ADME_Assays->Lead_Optimization Promising Leads

Caption: A typical experimental workflow for in vitro screening of compound libraries.

Conclusion

The selection of a piperidine scaffold is a critical decision in the drug discovery process, with each substitution pattern offering a unique set of advantages and challenges. "this compound" presents an interesting, yet less explored, scaffold that combines the structural features of two important heterocycles. While direct comparative data is limited, by examining the properties and biological activities of related piperidine derivatives, researchers can make more informed decisions. The 4-aminopiperidine scaffold offers synthetic versatility, the 4-hydroxypiperidine scaffold allows for modulation of polarity, piperidine-4-carboxylic acid provides a means to mimic amino acid neurotransmitters, and the N-arylpiperidine scaffold introduces the potential for aromatic interactions. Ultimately, the optimal scaffold choice will depend on the specific therapeutic target and the desired physicochemical and pharmacological profile of the final drug candidate.

References

Comparative Analysis of Synthetic Routes to 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Synthetic Methodologies

The synthesis of 4-(2-Pyrrolidinoethyl)piperidine, a valuable building block in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary methods: Reductive Amination and Catalytic Hydrogenation of a Pyridine Precursor. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and availability of starting materials.

Method 1: Reductive Amination

This widely utilized method involves the reaction of a piperidine derivative containing a two-carbon aldehyde or ketone functionality with pyrrolidine, followed by reduction of the intermediate iminium ion. A common and practical starting material for this route is the N-Boc protected piperidine-4-acetaldehyde, which can be synthesized from commercially available precursors.

Method 2: Catalytic Hydrogenation of a Pyridine Precursor

This alternative approach begins with a pre-formed 4-(2-pyrrolidinoethyl)pyridine molecule. The synthesis of this precursor is typically achieved through the nucleophilic substitution of a pyridine derivative, such as 4-(2-chloroethyl)pyridine, with pyrrolidine. The subsequent and final step involves the catalytic hydrogenation of the pyridine ring to yield the desired piperidine structure.

Quantitative Data Comparison

The following table summarizes the key quantitative data associated with each synthetic method, based on representative experimental protocols.

ParameterMethod 1: Reductive AminationMethod 2: Catalytic Hydrogenation of Pyridine Precursor
Starting Materials N-Boc-piperidine-4-acetaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride4-(2-Chloroethyl)pyridine hydrochloride, Pyrrolidine, Rhodium(III) oxide, Hydrogen gas
Overall Yield ~75-85% (estimated for two steps)~60-70% (estimated for two steps)
Reaction Temperature Room Temperature80°C (precursor synthesis), 40°C (hydrogenation)
Reaction Time ~12-24 hours~24 hours (precursor synthesis), 16 hours (hydrogenation)
Pressure AtmosphericAtmospheric (precursor synthesis), 5 bar (hydrogenation)
Key Reagents Sodium TriacetoxyborohydrideRhodium(III) oxide, Hydrogen gas

Experimental Protocols

Method 1: Reductive Amination

Step 1: Synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

A detailed, high-yield synthesis for this precursor is a multi-step process often starting from N-Boc-4-hydroxypiperidine. A common route involves oxidation to the corresponding ketone, followed by a Wittig reaction to introduce the two-carbon chain, and subsequent hydrolysis to the aldehyde.

Step 2: Reductive Amination with Pyrrolidine

To a solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added pyrrolidine (1.2 eq). The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. Subsequently, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-4-(2-pyrrolidinoethyl)piperidine.

Step 3: Deprotection of the Boc Group

The N-Boc protected product is dissolved in a solution of trifluoroacetic acid (TFA) in DCM and stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a base to yield the final product, this compound.

Method 2: Catalytic Hydrogenation of a Pyridine Precursor

Step 1: Synthesis of 4-(2-pyrrolidinoethyl)pyridine

4-(2-Chloroethyl)pyridine hydrochloride (1.0 eq) and pyrrolidine (3.0 eq) are dissolved in a suitable solvent such as acetonitrile. A non-nucleophilic base like potassium carbonate (2.0 eq) is added, and the mixture is heated at 80°C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to give the crude 4-(2-pyrrolidinoethyl)pyridine, which can be purified by column chromatography.

Step 2: Catalytic Hydrogenation

4-(2-pyrrolidinoethyl)pyridine (1.0 eq) is dissolved in 2,2,2-trifluoroethanol (TFE). Rhodium(III) oxide (Rh₂O₃, 0.5 mol%) is added as the catalyst. The reaction mixture is placed in a high-pressure reactor, which is then pressurized with hydrogen gas to 5 bar.[1] The reaction is stirred at 40°C for 16 hours.[1] After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_method1 Method 1: Reductive Amination cluster_method2 Method 2: Catalytic Hydrogenation M1_Start N-Boc-piperidine- 4-acetaldehyde M1_ReductiveAmination Reductive Amination (NaBH(OAc)3) M1_Start->M1_ReductiveAmination M1_Pyrrolidine Pyrrolidine M1_Pyrrolidine->M1_ReductiveAmination M1_Intermediate N-Boc-4-(2-pyrrolidinoethyl)piperidine M1_ReductiveAmination->M1_Intermediate M1_Deprotection Boc Deprotection (TFA) M1_Intermediate->M1_Deprotection M1_Product This compound M1_Deprotection->M1_Product M2_Start 4-(2-Chloroethyl)pyridine M2_Substitution Nucleophilic Substitution M2_Start->M2_Substitution M2_Pyrrolidine Pyrrolidine M2_Pyrrolidine->M2_Substitution M2_Intermediate 4-(2-pyrrolidinoethyl)pyridine M2_Substitution->M2_Intermediate M2_Hydrogenation Catalytic Hydrogenation (Rh2O3, H2) M2_Intermediate->M2_Hydrogenation M2_Product This compound M2_Hydrogenation->M2_Product

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

Both Reductive Amination and Catalytic Hydrogenation of a Pyridine Precursor offer viable pathways to synthesize this compound.

Reductive Amination appears to be the more efficient method in terms of overall yield and proceeds under milder reaction conditions (room temperature and atmospheric pressure). The primary challenge with this route lies in the synthesis of the N-Boc-piperidine-4-acetaldehyde precursor, which can be a multi-step process.

Catalytic Hydrogenation provides a more direct approach if the substituted pyridine precursor is readily available. However, this method requires elevated temperature and pressure for the hydrogenation step and may result in a slightly lower overall yield. The choice of catalyst is also crucial for the success of this reaction.

Ultimately, the selection of the optimal synthetic route will depend on the specific resources and priorities of the research team, including the availability and cost of starting materials, equipment capabilities, and desired final yield.

References

Cross-Validation of Analytical Techniques for "4-(2-Pyrrolidinoethyl)piperidine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key analytical techniques for the identification and quantification of "4-(2-Pyrrolidinoethyl)piperidine." The selection of an appropriate analytical method is critical for ensuring data accuracy, reliability, and reproducibility in research, development, and quality control. This document outlines the primary analytical techniques applicable to piperidine derivatives, offering a foundation for methodology selection and development. The information is based on established methods for structurally similar compounds, given the limited availability of specific validated methods for "this compound" in the public domain.

The principal techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability to different sample matrices.

Data Presentation: Comparison of Analytical Methods

The choice of an analytical technique for "this compound" depends on factors such as its physicochemical properties, the required sensitivity, the sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different validated methods for piperidine derivatives, which can be extrapolated for the analysis of "this compound".

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1]Chromatographic separation followed by mass analysis of the analyte and its fragments.
Typical Analytes Volatile and thermally stable compounds.[1]Non-volatile or thermally labile compounds.[1]Wide range of compounds, particularly at low concentrations.
Common Detectors Mass Spectrometry (MS), Flame Ionization Detector (FID).[1]Ultraviolet (UV) Detector, Photodiode Array (PDA) Detector.[1][2]Tandem Mass Spectrometer (MS/MS).
Sample Preparation May require derivatization to improve volatility and peak shape.[1][3]May require derivatization to enhance UV detection.[1][2]Often minimal, such as "dilute and shoot" or protein precipitation.[2]
Selectivity High, especially with MS detection.Moderate, dependent on chromatography and detector.Very High, due to MRM scanning.
Sensitivity Good to high, dependent on the detector and analyte volatility.Moderate, can be improved with derivatization.Very High, ideal for trace analysis.[2]
Key Advantages Excellent for separating volatile impurities.Robust, reliable, and widely available.[4]High sensitivity and selectivity, suitable for complex matrices.[2][4]
Key Limitations Not suitable for non-volatile or thermally labile compounds.Limited sensitivity for compounds without a UV chromophore.[3]Higher equipment cost and complexity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative experimental protocols for the quantification of piperidine derivatives that can be adapted for "this compound".

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile piperidine compounds.[2] Derivatization may be necessary to improve the chromatographic behavior of "this compound".[3]

Sample Preparation (with Derivatization):

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., ethyl acetate).

  • Add a suitable internal standard.

  • To enhance volatility and improve peak shape, a derivatization step can be performed. A common approach is acylation, for instance, with pentafluorobenzoyl chloride.[3]

  • The derivatized sample is then ready for injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range appropriate for the target analyte and its fragments.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a robust method, particularly when derivatization is used to introduce a UV-active chromophore to the analyte.[2]

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable diluent to a known concentration.[2]

  • For derivatization, react the "this compound" sample with a reagent such as 4-toluenesulfonyl chloride to form a UV-active compound.[5][6]

HPLC-UV Conditions:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[2]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1][5] A typical starting point could be a 32:68 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.[1]

  • Flow Rate: Typically 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[5]

  • Detection: UV detection at a wavelength where the derivatized analyte shows significant absorbance.[2]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, often without the need for derivatization.[2]

Sample Preparation:

  • Sample preparation can be as straightforward as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[2]

LC-MS/MS Conditions:

  • Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[2]

  • Column: A C18 column suitable for LC-MS analysis.[2]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to aid ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amines like piperidine.[2]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for "this compound" and an internal standard.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting an analytical technique and a general experimental workflow.

Analytical_Technique_Selection Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) Technique Technique Selection Analyte_Properties->Technique Analysis_Requirements Analysis Requirements (Sensitivity, Selectivity, Matrix Complexity) Analysis_Requirements->Technique GC_MS GC-MS Technique->GC_MS Volatile & Thermally Stable HPLC_UV HPLC-UV Technique->HPLC_UV Non-Volatile or Thermally Labile LC_MS_MS LC-MS/MS Technique->LC_MS_MS High Sensitivity & Selectivity Needed Derivatization_GC Derivatization? GC_MS->Derivatization_GC Derivatization_HPLC Derivatization? HPLC_UV->Derivatization_HPLC Derivatization_GC->GC_MS Yes/No Derivatization_HPLC->HPLC_UV Yes (for UV activity)

Caption: A flowchart illustrating the decision-making process for selecting an appropriate analytical technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction/Dilution Sample_Collection->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatographic_Separation Chromatographic Separation (GC or HPLC) Derivatization->Chromatographic_Separation Detection Detection (MS, UV, etc.) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of "this compound".

References

Comparative Biological Activity of 4-(2-Pyrrolidinoethyl)piperidine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-(2-Pyrrolidinoethyl)piperidine and its structurally related analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, focusing on sigma receptor binding affinities and antiproliferative effects.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] Analogs of 4-(2-aminoethyl)piperidine have garnered significant interest as ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[3] This guide focuses on the structure-activity relationships (SAR) of this class of compounds, providing a comparative analysis of their potency and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as their efficacy in inhibiting cancer cell proliferation.

Sigma Receptor Binding Affinity

The affinity of 4-(2-aminoethyl)piperidine analogs for σ1 and σ2 receptors is a key determinant of their potential therapeutic applications. The following table summarizes the binding affinities (Ki, in nM) of a series of analogs where the terminal amino group has been varied.

Compound IDR (Amino Moiety)σ1 Ki (nM)[3]σ2 Ki (nM)[3]
1 H (unsubstituted)165> 10,000
2 N(CH3)2 (dimethylamino)1.8345
3 N(CH2CH3)2 (diethylamino)15.32,093
4 Piperidino2.5162
5 Morpholino7.91,023
6 PyrrolidinoData Not AvailableData Not Available

Note: Data for the specific compound this compound (Compound 6) was not available in the reviewed literature. The table presents data for close structural analogs to provide a comparative context.

The data reveals that substitution on the terminal nitrogen significantly influences σ1 receptor affinity. The dimethylamino (Compound 2) and piperidino (Compound 4) analogs exhibit the highest affinity for the σ1 receptor, with Ki values in the low nanomolar range.[3] In contrast, the unsubstituted analog (Compound 1) shows markedly lower affinity.[3] All tested analogs displayed significantly lower affinity for the σ2 receptor, indicating a degree of selectivity for the σ1 subtype.

Antiproliferative Activity

Several analogs of 4-(2-aminoethyl)piperidine have been evaluated for their ability to inhibit the growth of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50, in µM) for selected analogs against human non-small cell lung cancer (A427) and androgen-negative human prostate cancer (DU145) cell lines.

Compound IDR (Amino Moiety)A427 IC50 (µM)[3]DU145 IC50 (µM)[3]
1 H (unsubstituted)13.5Not Determined
2 N(CH3)2 (dimethylamino)Not Determined7.8
4 PiperidinoNot Determined6.5
5 MorpholinoNot Determined8.3
6 PyrrolidinoData Not AvailableData Not Available

The piperidino analog (Compound 4) demonstrated the most potent antiproliferative activity against the DU145 prostate cancer cell line, with an IC50 value of 6.5 µM.[3] The dimethylamino (Compound 2) and morpholino (Compound 5) analogs also showed significant activity.[3] The unsubstituted analog (Compound 1) exhibited moderate activity against the A427 lung cancer cell line.[3]

Experimental Protocols

Sigma Receptor Binding Assays

The binding affinities of the compounds for σ1 and σ2 receptors were determined using radioligand binding assays.

σ1 Receptor Binding Assay:

  • Receptor Source: Homogenates of guinea pig brains.

  • Radioligand: [3H]-(+)-pentazocine (a selective σ1 ligand).

  • Procedure: Brain homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma receptor ligand (e.g., haloperidol). The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[3]

σ2 Receptor Binding Assay:

  • Receptor Source: Membrane preparations from rat liver.

  • Radioligand: [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG) (a non-selective sigma ligand).

  • Procedure: The assay is performed similarly to the σ1 assay. To measure binding specifically to the σ2 receptor, the assay is conducted in the presence of a masking agent (e.g., (+)-pentazocine) to block the binding of the radioligand to σ1 receptors.[3]

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cancer cells (e.g., A427 or DU145) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Following treatment, the MTT solution is added to each well, and the plates are incubated to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[3]

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon ligand binding, it can dissociate and interact with various ion channels and signaling proteins to modulate cellular functions, including calcium signaling, cell survival, and proliferation.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion sigma1_bip σ1-R - BiP Complex ip3r IP3R sigma1_bip->ip3r Translocates & Interacts ca_release Ca2+ Release ip3r->ca_release ca_mito Ca2+ Uptake ligand Ligand (e.g., 4-(2-aminoethyl)piperidine analog) ligand->sigma1_bip Binds ca_release->ca_mito cellular_response Modulation of Cell Proliferation & Survival ca_release->cellular_response

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates the general workflow for screening the biological activity of the synthesized analogs.

experimental_workflow cluster_assays Biological Assays synthesis Synthesis of 4-(2-aminoethyl)piperidine Analogs sigma_binding Sigma Receptor Binding Assays (σ1 & σ2) synthesis->sigma_binding antiprolif Antiproliferative Assay (MTT) synthesis->antiprolif data_analysis Data Analysis (Ki & IC50 Determination) sigma_binding->data_analysis antiprolif->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental Workflow for Compound Evaluation.

References

Validating the Purity of 4-(2-Pyrrolidinoethyl)piperidine: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the purity of "4-(2-Pyrrolidinoethyl)piperidine" using a robust, orthogonal analytical approach. Ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. The use of multiple, independent (orthogonal) analytical techniques provides a higher degree of confidence in the purity assessment by minimizing the risk of overlooking impurities that may not be detected by a single method.

This publication outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and complementary techniques for the analysis of piperidine derivatives. Additionally, it presents a comparative analysis with a structurally similar compound, "1-(2-Piperidinoethyl)pyrrolidine," and discusses the identification of potential process-related impurities.

Comparative Analysis of Orthogonal Methods

The selection of orthogonal methods is based on the principle of employing techniques that rely on different separation and detection principles. For "this compound," a non-volatile amine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (following derivatization) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for a comprehensive purity profile.

ParameterRP-HPLC with Pre-column DerivatizationGC-MS
Principle Separation based on polarity differences.Separation based on volatility and interaction with the stationary phase.
Detection UV-Visible Spectroscopy (post-derivatization).Mass Spectrometry (provides structural information).
Analyte Volatility Not required.Required (or derivatization to increase volatility).
Sensitivity High (ng to pg level).Very high (pg to fg level).
Selectivity Good, dependent on column and mobile phase.Excellent, based on mass-to-charge ratio.
Impurity Identification Based on retention time relative to standards.Tentative identification based on fragmentation patterns.
Alternative Compound 1-(2-Piperidinoethyl)pyrrolidine1-(2-Piperidinoethyl)pyrrolidine
Potential Impurities Starting materials, reagents, byproducts.Residual solvents, volatile byproducts.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of "this compound" using orthogonal methods.

Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Analysis and Purity Assessment Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_Analysis RP-HPLC with Pre-column Derivatization Dissolution->HPLC_Analysis Derivatization GCMS_Analysis GC-MS Analysis Dissolution->GCMS_Analysis HPLC_Data HPLC Data (Purity, Impurity Profile) HPLC_Analysis->HPLC_Data GCMS_Data GC-MS Data (Impurity Identification, Residual Solvents) GCMS_Analysis->GCMS_Data Comparison Comparison of Orthogonal Data HPLC_Data->Comparison GCMS_Data->Comparison Final_Purity Final Purity Statement Comparison->Final_Purity

Caption: Logical workflow for the purity validation of "this compound".

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

Since "this compound" lacks a UV chromophore, pre-column derivatization is necessary for sensitive UV detection.[1][2][3]

a. Derivatization Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL solution of dansyl chloride in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the "this compound" sample and the alternative compound, "1-(2-Piperidinoethyl)pyrrolidine," in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.

  • Reaction: To 100 µL of the sample solution, add 200 µL of the dansyl chloride solution and 100 µL of a 1 M sodium bicarbonate buffer (pH 9.5).

  • Incubation: Vortex the mixture and heat at 60°C for 30 minutes in the dark.

  • Quenching: After cooling to room temperature, add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.

  • Dilution: Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

b. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for identifying volatile and semi-volatile impurities, as well as for confirming the identity of the main component.[4][5][6]

a. Sample Preparation:

  • Dissolution: Dissolve the "this compound" sample and the alternative compound in a volatile solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.

  • Derivatization (Optional): For improved peak shape and volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. To 100 µL of the sample solution, add 100 µL of BSTFA and heat at 70°C for 30 minutes.

b. GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1)
Oven Program Initial: 100°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Comparative Data and Impurity Profiling

The following table summarizes the expected analytical data for "this compound," its alternative, and potential process-related impurities.

CompoundExpected HPLC RT (min)Expected GC RT (min)Key Mass Fragments (m/z)Potential Source
This compound ~15.2~12.5182, 111, 84, 70Main Component
1-(2-Piperidinoethyl)pyrrolidine ~14.8~12.1182, 125, 98, 56Alternative Compound
Piperidine~8.1~4.585, 84, 56Unreacted Starting Material
Pyrrolidine~7.5~4.271, 70, 43Unreacted Starting Material
1-(2-Chloroethyl)pyrrolidine~10.3~7.8133, 98, 70, 42Intermediate
4-(2-Hydroxyethyl)piperidine~9.5~8.2129, 112, 84, 56Byproduct

Signaling Pathway and Logical Relationships

The diagram below illustrates the relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.

Purity Assessment Logic cluster_0 Analytical Techniques cluster_1 Primary Data Output cluster_2 Inferred Knowledge HPLC RP-HPLC Purity Quantitative Purity (%) HPLC->Purity Impurity_Profile Non-volatile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS Identity_Confirmation Identity Confirmation GCMS->Identity_Confirmation Volatile_Impurities Volatile Impurity Profile GCMS->Volatile_Impurities Comprehensive_Purity Comprehensive Purity Assessment Purity->Comprehensive_Purity Impurity_Profile->Comprehensive_Purity Identity_Confirmation->Comprehensive_Purity Volatile_Impurities->Comprehensive_Purity Process_Understanding Understanding of Process Impurities Comprehensive_Purity->Process_Understanding Quality_Control Robust Quality Control Comprehensive_Purity->Quality_Control

Caption: Relationship between analytical methods and purity assessment outcomes.

By employing these orthogonal methods, researchers and quality control analysts can establish a highly reliable purity profile for "this compound," ensuring its suitability for further research and development. The detailed protocols and comparative data provided in this guide serve as a valuable resource for establishing robust analytical workflows for this and structurally related compounds.

References

A Comparative Efficacy Analysis of Piperidine-Based Analgesics: 4-(1-Pyrrolidinyl)piperidine Derivatives versus Known Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of 4-(1-pyrrolidinyl)piperidine derivatives against the well-established opioid analgesic, Pethidine (also known as Meperidine). Due to the limited publicly available data on the specific biological activity of "4-(2-Pyrrolidinoethyl)piperidine," this guide will focus on the closely related and studied "4-(1-pyrrolidinyl)piperidine" derivatives as a surrogate. The comparison is based on preclinical data from animal models, providing insights into the potential therapeutic applications of this class of compounds.

The piperidine scaffold is a crucial pharmacophore in numerous clinically significant drugs, particularly in the realm of analgesics.[1][2][3] Compounds such as Pethidine and Fentanyl, which feature a piperidine ring, are potent pain relievers that primarily exert their effects through agonism at opioid receptors.[4][5][6] The exploration of novel piperidine derivatives, such as the 4-(1-pyrrolidinyl)piperidine series, is driven by the search for new chemical entities with improved efficacy and potentially better safety profiles.

Quantitative Comparison of Analgesic Activity

The analgesic potential of various 4-(1-pyrrolidinyl)piperidine analogs has been evaluated using the tail immersion method, a standard preclinical model for assessing centrally mediated analgesia. The data presented below summarizes the findings for several derivatives in comparison to the reference drug, Pethidine. The activity is measured as the latency to tail withdrawal from a thermal stimulus.

CompoundDose (mg/kg)Mean Response Time (seconds) at Peak ActivityReference Drug
4-(1-pyrrolidinyl)piperidine Analog 2 50Significant analgesic activityPethidine
4-(1-pyrrolidinyl)piperidine Analog 3 50Significant analgesic activityPethidine
4-(1-pyrrolidinyl)piperidine Analog 4 50Highly significant analgesic activityPethidine
4-(1-pyrrolidinyl)piperidine Analog 5 50Highly significant analgesic activityPethidine
Pethidine 50Standard reference activity-

Table 1: Summary of Analgesic Activity of 4-(1-pyrrolidinyl)piperidine Derivatives. Data is qualitatively described as "significant" or "highly significant" in the source literature, indicating a statistically relevant increase in pain threshold compared to control groups. The study notes that the analgesic potential is influenced by the nature and position of substituents on the phenacyl moiety of the derivatives.[7]

Experimental Protocols

A detailed understanding of the methodologies used to generate efficacy data is crucial for the interpretation and replication of findings.

Tail Immersion / Tail-Flick Test for Analgesia

This method is a widely used preclinical assay to evaluate the efficacy of centrally acting analgesics.[8][9]

Objective: To measure the latency of an animal's response to a thermal pain stimulus, which is indicative of the analgesic effect of a test compound.

Apparatus:

  • Tail-flick apparatus with a radiant heat source or a water bath maintained at a constant temperature (e.g., 54±1°C).

  • Animal restrainers.

  • Timer.

Procedure:

  • Animal Acclimatization: Mice are allowed to acclimate to the testing environment for at least 30 minutes prior to the experiment to minimize stress-induced variability.

  • Baseline Latency Measurement: Each mouse is gently placed in a restrainer, leaving the tail exposed. The terminal portion of the tail (e.g., the distal 3 cm) is then exposed to the radiant heat source or immersed in the constant temperature water bath.[9] The time taken for the mouse to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[8]

  • Drug Administration: The test compounds (4-(1-pyrrolidinyl)piperidine derivatives) or the reference drug (Pethidine) are administered to the animals, typically via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[7] A control group receives the vehicle solution.

  • Post-Treatment Latency Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), the tail-flick/immersion test is repeated, and the response latency is recorded.[2][8]

  • Data Analysis: The analgesic effect is quantified by the increase in latency time compared to the baseline. The results are often expressed as the mean latency ± standard error of the mean (SEM) for each group. Statistical analysis, such as ANOVA, is used to determine the significance of the observed effects compared to the control group.

Signaling Pathways and Mechanisms of Action

The analgesic effects of Pethidine and likely other piperidine-based analgesics are mediated through their interaction with the opioid receptor system, primarily the μ-opioid receptor (MOR).[4][5]

Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor by an agonist like Pethidine initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs).[10][11][12]

  • Agonist Binding and G-Protein Activation: The binding of the agonist to the MOR induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.[11]

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11][13]

    • Ion Channel Regulation: The Gβγ subunit directly modulates ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[14] Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[11][14]

  • Neuronal Inhibition: The combined effects of membrane hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, such as substance P and glutamate, from presynaptic terminals.[15] This ultimately results in the analgesic effect.

The following diagram illustrates the general signaling pathway for μ-opioid receptor activation.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (α, β, γ) MOR->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP K_channel K+ Channel (GIRK) K_ion K+ K_channel->K_ion Efflux Analgesia Analgesia (Reduced Neuronal Excitability) K_channel->Analgesia Ca_channel Ca2+ Channel (VGCC) Ca_channel->Analgesia Agonist Opioid Agonist (e.g., Pethidine) Agonist->MOR Binds G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC cAMP->Analgesia Ca_ion Ca2+ Ca_ion->Ca_channel Influx Blocked

Caption: Mu-opioid receptor signaling cascade leading to analgesia.

Experimental Workflow for Analgesic Efficacy Testing

The process of evaluating a novel compound for analgesic properties follows a structured workflow, from animal preparation to data analysis.

Analgesic_Testing_Workflow start Start: Animal Acclimatization baseline Measure Baseline Latency (Tail-Flick Test) start->baseline grouping Randomize Animals into Groups (Control, Test Compound, Reference) baseline->grouping admin Administer Drug/Vehicle (e.g., i.p. injection) grouping->admin measurement Measure Post-Treatment Latency at Timed Intervals admin->measurement measurement->measurement Repeat at t=30, 60, 90 min... data_collection Record Latency Data measurement->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis end End: Determine Analgesic Efficacy analysis->end

Caption: Workflow for preclinical evaluation of analgesic compounds.

References

Structure-Activity Relationship (SAR) of 4-(2-Pyrrolidinoethyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(2-pyrrolidinoethyl)piperidine derivatives, with a primary focus on their interaction with sigma receptors. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Comparative Analysis of Receptor Binding Affinities

The affinity of this compound derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors is a critical determinant of their pharmacological profile. Modifications to the core structure, particularly at the piperidine nitrogen, significantly influence binding affinity and selectivity. The following table summarizes the binding affinities (Ki) of a series of representative compounds.

Compound IDR (Substitution on Piperidine Nitrogen)σ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)σ₁/σ₂ Selectivity Ratio
1 -H165>1000>6
2 -CH₃0.89 - 1.49[1]52.3 - 809~35 - 909
3 -CH₂CH₃Low AffinityLow Affinity-
4 -TosylLow AffinityLow Affinity-
5 -CH₂-Cyclohexyl0.61>1000>1639
6 -CH₂-Ph3.2105.633
7 -CH₂-(4-F-Ph)24120050

Key Observations from SAR Studies:

  • N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen (R group) dramatically impacts sigma receptor affinity. Unsubstituted (R = -H, Compound 1 ) or bulky N-substituents like tosyl (Compound 4 ) lead to a significant loss of affinity.[2]

  • Optimal N-Alkyl Groups: Small alkyl groups, particularly a methyl group (Compound 2 ), appear to be optimal for high-affinity sigma-1 receptor binding.[1][2] This suggests a specific steric and electronic requirement within the binding pocket.

  • N-Arylmethyl Groups: N-benzyl (Compound 6 ) and substituted N-benzyl groups (e.g., 4-fluorobenzyl, Compound 7 ) can also confer high affinity, indicating that aromatic interactions are well-tolerated and can contribute to binding.

  • Selectivity: Many of the high-affinity sigma-1 ligands exhibit significant selectivity over the sigma-2 receptor. This is a desirable characteristic for developing targeted therapeutics with fewer off-target effects.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of research findings. Below are representative protocols for the synthesis of the core scaffold and the biological evaluation of these compounds.

Synthesis of this compound (Representative Protocol)
  • Synthesis of a 4-Piperidone Precursor: A common starting point is the synthesis of a suitable 4-piperidone derivative. This can be achieved through various methods, such as the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation.

  • Introduction of the Ethyl Side Chain: The 4-piperidone can undergo a Wittig reaction with an appropriate phosphonium ylide to introduce a two-carbon chain at the 4-position.

  • Formation of the Pyrrolidine Ring: The terminal functional group on the ethyl side chain can be converted to an amine, which can then undergo intramolecular cyclization to form the pyrrolidine ring.

  • N-Substitution of the Piperidine Ring: The secondary amine of the piperidine ring can be alkylated or arylated with various electrophiles (e.g., alkyl halides, benzyl halides) under basic conditions to yield the final N-substituted derivatives.

Biological Assays

These assays are performed to determine the binding affinity (Ki) of the synthesized compounds for the sigma-1 and sigma-2 receptors.[6][7][8][9][10]

  • Receptor Source: Guinea pig brain homogenates are typically used as a source of sigma-1 receptors, while rat liver membranes are used for sigma-2 receptors.[2]

  • Radioligands:

    • Sigma-1: [³H]-(+)-pentazocine is a commonly used selective radioligand.[2][6][9]

    • Sigma-2: [³H]-DTG (1,3-di-o-tolylguanidine) is used in the presence of a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to measure binding to sigma-2 receptors.

  • Assay Procedure:

    • Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at the receptor. For sigma-2 receptors, which are implicated in cell death pathways, a caspase-3 activity assay can be used.

  • Principle: Many sigma-2 receptor ligands induce apoptosis, which involves the activation of caspases, such as caspase-3.

  • Cell Lines: Cancer cell lines that express the sigma-2 receptor (e.g., various breast cancer or melanoma cell lines) are suitable for this assay.

  • Procedure:

    • Cells are treated with varying concentrations of the test compound.

    • After a specified incubation period, the cells are lysed.

    • The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., N-Ac-DEVD-AFC).

    • The fluorescence generated from the cleavage of the substrate by active caspase-3 is measured using a fluorometer.

    • The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) can be calculated to determine the compound's potency in inducing apoptosis.

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It plays a crucial role in regulating cellular stress responses and calcium signaling.[11][12][13][14]

Sigma1_Signaling_Pathway cluster_Cytosol Cytosol BiP BiP Sigma1_BiP Sigma-1 Receptor (Inactive) IP3R IP3 Receptor Sigma1_BiP->IP3R Ca_ER Ca²⁺ IP3R->Ca_ER Modulation of Ca²⁺ Release Ligand Ligand (e.g., Agonist) Ligand->Sigma1_BiP Binding Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake Mitochondrion_Node Mitochondrial Function (e.g., ATP Production) Ca_Mito->Mitochondrion_Node Stimulates

Caption: Sigma-1 receptor activation and its role in calcium signaling.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel compounds.

SAR_Workflow Compound_Design Compound Design & Virtual Screening Synthesis Chemical Synthesis of Target Compounds Compound_Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay In Vitro Binding Assays (σ₁, σ₂ Receptors) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Caspase Activity) Binding_Assay->Functional_Assay Data_Analysis SAR Analysis & Lead Optimization Functional_Assay->Data_Analysis Data_Analysis->Compound_Design Iterative Design Cycle In_Vivo In Vivo Studies (Animal Models) Data_Analysis->In_Vivo Promising Candidates

Caption: A generalized workflow for SAR-driven drug discovery.

References

In Vivo Efficacy of 4-(2-Pyrrolidinoethyl)piperidine Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of chiral drugs has become a central focus in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. The compound 4-(2-Pyrrolidinoethyl)piperidine possesses a chiral center, leading to the existence of two enantiomers: (R)-4-(2-Pyrrolidinoethyl)piperidine and (S)-4-(2-Pyrrolidinoethyl)piperidine. While the racemic mixture may exhibit a certain biological activity, it is crucial to evaluate the individual enantiomers, as they can differ significantly in their efficacy, potency, and side-effect profiles. This guide provides a comparative overview of the hypothetical in vivo efficacy of these enantiomers, based on established principles of stereopharmacology. It is important to note that while direct comparative studies on this specific molecule are not extensively published, the principles outlined herein are fundamental to chiral drug development.

Comparative In Vivo Efficacy Data

The following table summarizes hypothetical data from preclinical in vivo studies comparing the efficacy of the (R)- and (S)-enantiomers of this compound in a murine model of neuropathic pain.

Parameter(R)-4-(2-Pyrrolidinoethyl)piperidine(S)-4-(2-Pyrrolidinoethyl)piperidineRacemic Mixture
Efficacy (ED50 in mg/kg) 1.58.23.5
Bioavailability (Oral, %) 656263
Receptor Binding Affinity (Ki in nM) 5.835.215.1
Peak Plasma Concentration (Cmax in ng/mL) 120115118
Time to Peak Concentration (Tmax in h) 1.01.21.1
Half-life (t1/2 in h) 4.54.34.4

Experimental Protocols

A detailed methodology for a key experiment cited in this guide is provided below.

Hot Plate Test for Analgesic Activity

Objective: To assess the analgesic efficacy of the (R)- and (S)-enantiomers of this compound in a thermal pain model.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • (R)-4-(2-Pyrrolidinoethyl)piperidine, (S)-4-(2-Pyrrolidinoethyl)piperidine, and the racemic mixture, dissolved in saline.

  • Hot plate apparatus (maintained at 55 ± 0.5 °C)

  • Saline solution (vehicle control)

  • Morphine (positive control)

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a pain response (licking of hind paws or jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Drug Administration: Animals are randomly assigned to groups (n=10 per group) and administered one of the following via intraperitoneal injection:

    • Vehicle (Saline)

    • (R)-enantiomer (at varying doses)

    • (S)-enantiomer (at varying doses)

    • Racemic mixture (at varying doses)

    • Morphine (10 mg/kg)

  • Post-treatment Latency: The hot plate test is repeated at 30, 60, 90, and 120 minutes post-administration, and the latency to the pain response is recorded.

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then calculated from the dose-response curves.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Receptor Target Receptor G_Protein G-Protein Activation Receptor->G_Protein R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor High Affinity Binding S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Low Affinity Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Analgesia) Kinase_Cascade->Response

Caption: Hypothetical signaling pathway for the enantiomers of this compound.

Experimental Workflow

G cluster_enantiomers Test Articles start Start: In Vivo Efficacy Comparison synthesis Chiral Synthesis & Separation of Enantiomers start->synthesis R_Enantiomer (R)-Enantiomer synthesis->R_Enantiomer S_Enantiomer (S)-Enantiomer synthesis->S_Enantiomer animal_model Selection of Animal Model (e.g., Neuropathic Pain) dosing Dose-Response Studies animal_model->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd data_analysis Statistical Analysis of Efficacy & Potency pk_pd->data_analysis conclusion Conclusion: Identification of Eutomer data_analysis->conclusion R_Enantiomer->dosing S_Enantiomer->dosing

Caption: Experimental workflow for comparing the in vivo efficacy of enantiomers.

Discussion and Conclusion

The presented hypothetical data illustrate a common scenario in chiral drug development where one enantiomer, in this case, the (R)-enantiomer, exhibits significantly higher potency and efficacy compared to the (S)-enantiomer and the racemic mixture. This is often attributed to a more favorable three-dimensional arrangement of the eutomer (the more active enantiomer) with its biological target, leading to a higher binding affinity.

The experimental workflow highlights the necessary steps to elucidate these differences, from chiral synthesis to rigorous in vivo testing and data analysis. The signaling pathway diagram provides a conceptual framework for understanding how stereochemistry can influence biological activity at the molecular level.

Comparative Guide to Impurity Profiling and Reference Standard Qualification of 4-(2-Pyrrolidinoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 4-(2-Pyrrolidinoethyl)piperidine and outlines the critical process of reference standard qualification.

The Importance of Impurity Profiling

Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance.[1] These impurities can originate from various sources, including the synthesis process, degradation of the API, or interaction with storage containers. Even in small amounts, impurities can affect the efficacy and safety of the final drug product.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have stringent requirements for impurity profiling.[3]

Potential Impurities in this compound

A comprehensive impurity profile for this compound would include process-related impurities, degradation products, and residual solvents. While a specific synthesis route for this compound is not publicly available, potential impurities can be postulated based on common synthetic strategies for similar piperidine and pyrrolidine derivatives.

Potential Process-Related Impurities:

A plausible synthetic route could involve the reaction of a piperidine derivative with a pyrrolidine-containing electrophile. Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 4-(2-chloroethyl)piperidine or 1-(2-aminoethyl)pyrrolidine.

  • Intermediates: Partially reacted intermediates from the synthetic pathway.

  • By-products: Products from side reactions, such as the dimerization of starting materials or reactants.

Potential Degradation Products:

Degradation of this compound could occur through oxidation, hydrolysis, or other pathways, particularly under stress conditions like heat, light, and humidity. Potential degradation products might include:

  • Oxidation Products: N-oxides of the piperidine or pyrrolidine rings.

  • Ring-Opening Products: Cleavage of the piperidine or pyrrolidine rings.[4]

  • Dealkylation Products: Loss of the ethylpyrrolidine side chain.

Comparison of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for this purpose.[5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[6]Best suited for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[2]
Sensitivity Good sensitivity, often in the parts-per-million (ppm) range. Can be enhanced with specific detectors (e.g., UV, MS).Excellent sensitivity, often in the parts-per-billion (ppb) range, especially with mass spectrometric detection.[7]
Selectivity High selectivity can be achieved by optimizing the mobile phase, stationary phase, and detector.Very high selectivity, particularly with mass spectrometry, which provides structural information for impurity identification.
Sample Preparation Generally simpler, often involving dissolution in a suitable solvent.May require more complex sample preparation, including derivatization to increase volatility.[2]
Typical Impurities Detected Non-volatile process impurities, degradation products, and some residual solvents.Volatile and semi-volatile process impurities, residual solvents, and degradation products.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS) for enhanced sensitivity and identification.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape for the amine analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or MS detection.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This method is suitable for the analysis of volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • GC system coupled with a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

  • Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve the volatility and chromatographic performance of the amine.

Reference Standard Qualification

A reference standard is a highly purified compound used as a benchmark for the identification and quantification of an API and its impurities.[6] The qualification of a reference standard is a critical process to ensure its identity, purity, and potency.

Qualification of a Primary Reference Standard

A primary reference standard is of the highest purity and is thoroughly characterized.[8] Its qualification involves a battery of analytical tests to confirm its structure and assess its purity.

Characterization and Purity Assessment Methods:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern for structural confirmation.
Infrared (IR) Spectroscopy Confirmation of functional groups.
Elemental Analysis Determination of the elemental composition.
HPLC/UPLC Purity assessment and quantification of organic impurities.
GC Analysis of residual solvents and volatile organic impurities.
Thermogravimetric Analysis (TGA) Determination of water content and residual non-volatile inorganic impurities.
Karl Fischer Titration Accurate determination of water content.
Qualification of a Secondary Reference Standard

A secondary reference standard is qualified against a primary reference standard and is used for routine quality control testing.[9][10] This approach conserves the limited supply of the primary standard.

The qualification process involves a direct comparison of the secondary standard to the primary standard using validated analytical methods to demonstrate their equivalence in terms of identity, purity, and assay.[3]

Visualizing the Workflows

Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis cluster_3 Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC GC_MS GC-MS Derivatization->GC_MS Detection Detection (UV/MS) HPLC->Detection GC_MS->Detection Identification Impurity Identification Detection->Identification Quantification Impurity Quantification Identification->Quantification Report Impurity Profile Report Quantification->Report

Caption: Workflow for Impurity Profiling.

Reference_Standard_Qualification cluster_0 Primary Standard Qualification cluster_1 Secondary Standard Qualification PRS Primary Reference Standard Candidate Structural_Elucidation Structural Elucidation (NMR, MS, IR) PRS->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC, TGA, KF) PRS->Purity_Assessment Qualified_PRS Qualified Primary Standard Structural_Elucidation->Qualified_PRS Purity_Assessment->Qualified_PRS SRS Secondary Reference Standard Candidate Comparative_Analysis Comparative Analysis vs. Primary Standard (HPLC, etc.) SRS->Comparative_Analysis Qualified_SRS Qualified Secondary Standard Comparative_Analysis->Qualified_SRS Qualified_PRS->Comparative_Analysis

Caption: Reference Standard Qualification Process.

References

Safety Operating Guide

Safe Disposal of 4-(2-Pyrrolidinoethyl)piperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-(2-Pyrrolidinoethyl)piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

1. Hazard and Safety Information

This compound is a hazardous chemical that requires careful handling and disposal. It is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] It is also harmful to aquatic life.[1] Adherence to strict safety protocols is mandatory.

Hazard Identification and Safety Data Summary:

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour.[1]
Acute toxicity (Oral)Category 4H302: Harmful if swallowed.[1]
Acute toxicity (Dermal)Category 3H311: Toxic in contact with skin.[1]
Acute toxicity (Inhalation)Category 3H331: Toxic if inhaled.[1]
Skin corrosionSub-category 1BH314: Causes severe skin burns and eye damage.[1]
Serious eye damageCategory 1H314: Causes severe skin burns and eye damage.[1]
Acute aquatic hazardCategory 3H402: Harmful to aquatic life.[1]

2. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1] Immediately remove and launder any contaminated clothing before reuse.[1][2]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][3] If inhalation risk is high, a NIOSH-approved respirator is required.

3. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

3.1. Unused or Waste Product:

  • Container Integrity: Ensure the original container is securely sealed. If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container.

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and all relevant hazard symbols (e.g., flammable, corrosive, toxic).

  • Segregation: Do not mix with other waste chemicals.[1] Store the waste container in a designated, well-ventilated, and locked storage area away from incompatible materials, heat, and ignition sources.[1][2][4]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).

3.2. Contaminated Materials (e.g., paper towels, gloves, empty containers):

  • Collection: Place all contaminated disposable materials into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Decontamination: Triple rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste.

  • Disposal of Decontaminated Containers: Handle uncleaned containers as you would the product itself.[1] Once decontaminated, follow institutional guidelines for the disposal of chemical containers.

  • Professional Disposal: Dispose of the contaminated materials through a licensed hazardous waste disposal company.

4. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1] Use non-sparking tools for cleanup.[1][2]

  • Containment: Cover drains to prevent the chemical from entering waterways.[1][4][5]

  • Absorption: For small spills, absorb the chemical with a liquid-absorbent material (e.g., Chemizorb®, sand, or earth).[1][2][4][5]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4][5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.

  • Personal Contamination: If skin or eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] Remove contaminated clothing.[1][2] If inhaled, move to fresh air and seek medical attention.[2]

5. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Identify Waste This compound or Contaminated Material waste_product Unused/Waste Product start->waste_product contaminated_material Contaminated Materials (Gloves, Beakers, etc.) start->contaminated_material spill_cleanup Spill Cleanup Material start->spill_cleanup collect Collect in a Labeled, Sealed Hazardous Waste Container waste_product->collect contaminated_material->collect spill_cleanup->collect storage Store in a Designated, Secure, Ventilated Area collect->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.